4-Ethoxy-3-isopropylbenzaldehyde
Description
BenchChem offers high-quality 4-Ethoxy-3-isopropylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-isopropylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGHUKLYCIHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-isopropylbenzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-ethoxy-3-isopropylbenzaldehyde, a substituted benzaldehyde with potential applications in the pharmaceutical and flavor industries. This document explores two primary retrosynthetic approaches, detailing the underlying chemical principles, key reaction mechanisms, and providing exemplary laboratory protocols. The synthesis of the crucial intermediate, 3-isopropyl-4-hydroxybenzaldehyde, is also discussed. This guide is intended to serve as a valuable resource for chemists and researchers engaged in the synthesis of complex aromatic aldehydes.
Introduction and Retrosynthetic Analysis
4-Ethoxy-3-isopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of an ethoxy and an isopropyl group on the benzene ring. Its synthesis can be approached through several strategic disconnections. The two most logical retrosynthetic pathways involve either the formation of the ether linkage as a final step or the introduction of the formyl group onto a pre-existing alkoxy-substituted aromatic ring.
Retrosynthetic Pathway A: This approach focuses on the late-stage formation of the ether bond via a Williamson ether synthesis. The key disconnection is at the ethoxy group, leading back to the precursor 3-isopropyl-4-hydroxybenzaldehyde.
Retrosynthetic Pathway B: This alternative strategy involves the formylation of an appropriately substituted benzene ring, 1-ethoxy-2-isopropylbenzene. This pathway relies on electrophilic aromatic substitution to introduce the aldehyde functionality.
Caption: Retrosynthetic analysis of 4-Ethoxy-3-isopropylbenzaldehyde.
This guide will first detail the synthesis of the common precursor, 3-isopropyl-4-hydroxybenzaldehyde, and then elaborate on the two primary synthetic routes to the target molecule.
Synthesis of the Key Intermediate: 3-Isopropyl-4-hydroxybenzaldehyde
The synthesis of 3-isopropyl-4-hydroxybenzaldehyde is a critical first step for Pathway A. A common method for its preparation is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenolic substrate.
Reimer-Tiemann Reaction of 2-Isopropylphenol
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reaction proceeds through the formation of a dichlorocarbene intermediate.
Mechanism:
-
Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., sodium hydroxide) to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.
-
Electrophilic Attack: The phenoxide ion, formed by the deprotonation of 2-isopropylphenol, attacks the electron-deficient dichlorocarbene. The electron-donating nature of the hydroxyl and isopropyl groups directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the isopropyl group, formylation at the para position is favored.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the aldehyde.
Caption: Mechanism of the Reimer-Tiemann reaction for the synthesis of 3-Isopropyl-4-hydroxybenzaldehyde.
Experimental Protocol (Exemplary):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-isopropylphenol in an excess of aqueous sodium hydroxide.
-
Heat the solution to 60-70 °C.
-
Slowly add chloroform to the reaction mixture with vigorous stirring over a period of 2-3 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
The product, 3-isopropyl-4-hydroxybenzaldehyde, can be isolated by steam distillation or solvent extraction followed by purification via column chromatography or recrystallization.
Synthetic Pathway A: Williamson Ether Synthesis
This pathway utilizes the synthesized 3-isopropyl-4-hydroxybenzaldehyde and converts it to the target molecule through a Williamson ether synthesis.[3][4] This reaction is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6]
Ethylation of 3-Isopropyl-4-hydroxybenzaldehyde
Mechanism: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[4]
-
Deprotonation: The phenolic hydroxyl group of 3-isopropyl-4-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. The use of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions.[7]
Caption: Williamson Ether Synthesis for the ethylation of 3-Isopropyl-4-hydroxybenzaldehyde.
Experimental Protocol (Exemplary):
-
To a solution of 3-isopropyl-4-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or acetonitrile, add a slight excess of a base like anhydrous potassium carbonate.
-
Add a stoichiometric amount or a slight excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents facilitate the SN2 reaction. |
| Base | K₂CO₃, NaH, NaOH | To deprotonate the phenol; strength can be adjusted based on reactivity.[3] |
| Ethylating Agent | Ethyl iodide, Ethyl bromide | Good leaving groups are essential for the SN2 reaction. |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Reaction Time | 2-24 hours | Monitored by TLC for completion. |
Synthetic Pathway B: Formylation of 1-Ethoxy-2-isopropylbenzene
This alternative route first establishes the ethoxy and isopropyl substituents on the benzene ring, followed by the introduction of the formyl group.
Synthesis of 1-Ethoxy-2-isopropylbenzene
This precursor can be synthesized from 2-isopropylphenol via a Williamson ether synthesis, as described in section 3.1, using 2-isopropylphenol as the starting material.
Formylation Reactions
Several methods exist for the formylation of activated aromatic rings. The choice of method depends on the desired regioselectivity and the reactivity of the substrate.
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8][9]
Mechanism:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-2-isopropylbenzene attacks the Vilsmeier reagent. The ethoxy and isopropyl groups are ortho-, para-directing. The para position to the ethoxy group is the most likely site of attack due to steric hindrance at the ortho positions.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol (Exemplary):
-
In a flame-dried flask under an inert atmosphere, cool a solution of DMF to 0 °C.
-
Slowly add POCl₃ dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add 1-ethoxy-2-isopropylbenzene to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it.
-
Purify the product by distillation or column chromatography.
The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to some activated aromatic ethers.[2] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10]
Mechanism: The reaction proceeds through the formation of an iminium ion from HMTA, which acts as the electrophile. The reaction with 1-ethoxy-2-isopropylbenzene would be expected to yield the para-substituted aldehyde.
The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[11][12] This method is effective for electron-rich aromatic compounds.[13]
Mechanism: The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species that is attacked by the aromatic ring. Subsequent hydrolysis yields the aldehyde.
Table 2: Comparison of Formylation Methods
| Reaction | Reagents | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions, good for electron-rich aromatics.[8] |
| Duff Reaction | Hexamethylenetetramine, acid | Primarily for phenols, can work for activated ethers.[2] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Effective for electron-rich aromatics, uses a potent carcinogen.[13] |
Purification and Characterization
The final product, 4-ethoxy-3-isopropylbenzaldehyde, should be purified to a high degree of purity, especially for pharmaceutical applications.
-
Purification: Distillation under reduced pressure is a suitable method for purification. Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch (~1690 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Conclusion
The synthesis of 4-ethoxy-3-isopropylbenzaldehyde can be effectively achieved through two primary synthetic strategies. Pathway A, involving the Williamson ether synthesis of 3-isopropyl-4-hydroxybenzaldehyde, is a robust and straightforward approach. Pathway B, which relies on the formylation of 1-ethoxy-2-isopropylbenzene, offers several alternative methods for introducing the aldehyde group, with the Vilsmeier-Haack reaction being a particularly mild and effective option. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable compound.
References
- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
-
O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis). (n.d.). Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link] (A specific deep link was not available, but the resource is from the university's chemistry department materials).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Duff Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]
-
SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
Technical Monograph: 4-Ethoxy-3-isopropylbenzaldehyde
The following is an in-depth technical guide regarding the chemical entity 4-Ethoxy-3-isopropylbenzaldehyde .
CAS Registry Number: 883537-58-4 Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1]
Executive Summary & Compound Identity
4-Ethoxy-3-isopropylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and advanced agrochemicals. It functions as a lipophilic building block, introducing a steric bulk (isopropyl group) and an alkoxy handle (ethoxy group) that modulate the bioavailability and metabolic stability of target scaffolds.
Structurally, it is derived from the vanillin or cuminaldehyde class of compounds but possesses a distinct substitution pattern that prevents common metabolic clearance issues associated with unsubstituted phenols.
Physicochemical Profile
| Property | Specification |
| CAS Number | 883537-58-4 |
| IUPAC Name | 4-ethoxy-3-(propan-2-yl)benzaldehyde |
| Appearance | Pale yellow to colorless oil or low-melting solid |
| Boiling Point | ~280°C (Predicted) |
| LogP | ~3.2 (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Strategic Synthesis Protocol
The synthesis of 4-Ethoxy-3-isopropylbenzaldehyde is not typically achieved via direct functionalization of benzaldehyde due to regioselectivity challenges. The most robust, self-validating route utilizes 2-isopropylphenol as the starting material, leveraging its ortho-blocking group to direct formylation to the para-position, followed by O-alkylation.
reaction Pathway Visualization
The following diagram illustrates the critical chemical transformations required to access the target moiety with high regiocontrol.
Figure 1: Step-wise synthetic route ensuring regiochemical integrity from 2-isopropylphenol.
Detailed Methodology
Phase 1: Synthesis of the Precursor (4-Hydroxy-3-isopropylbenzaldehyde)
Note: This intermediate may be commercially available, but in-house synthesis ensures purity.
-
Reagents: 2-Isopropylphenol (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Trifluoroacetic acid (TFA).
-
Procedure (Duff Reaction Variant):
-
Dissolve 2-isopropylphenol in TFA under inert atmosphere (N₂).
-
Add HMTA portion-wise to control exotherm.
-
Reflux for 12–16 hours. The ortho-isopropyl group sterically hinders the ortho-position, directing formylation almost exclusively to the para-position.
-
Quench: Hydrolyze the imine intermediate with 4N HCl.
-
Validation: ¹H NMR must show a singlet aldehyde peak at ~9.8 ppm and a broad phenol singlet.
-
Phase 2: O-Ethylation (The Target Synthesis)
This step locks the phenolic oxygen, increasing lipophilicity and preventing quinone formation.
-
Reagents:
-
Precursor: 4-Hydroxy-3-isopropylbenzaldehyde (1.0 eq)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq) or Diethyl Sulfate.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous.
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux).
-
-
Protocol:
-
Charge a round-bottom flask with the precursor and anhydrous K₂CO₃ in DMF. Stir for 30 minutes at room temperature to generate the phenoxide anion. Observation: Color shift to bright yellow/orange indicates anion formation.
-
Add Iodoethane dropwise via syringe.
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (low R_f) should disappear, replaced by a higher R_f product spot.
-
-
Workup (Self-Validating):
-
Dilute reaction mixture with water and extract with Ethyl Acetate (x3).
-
Wash organic layer with 1M NaOH. Crucial Step: This removes any unreacted phenolic precursor (which dissolves in base), ensuring the organic layer contains only the neutral ether product.
-
Dry over MgSO₄ and concentrate in vacuo.[2]
-
Analytical Validation (QC Standards)
To ensure the identity of CAS 883537-58-4, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 9.85 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| 7.70 – 7.65 | Doublet (d) | 1H | Ar-H (C2) | Ortho to CHO, meta to OEt. Deshielded by CHO. |
| 7.64 – 7.60 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupling with C5 proton. |
| 6.95 | Doublet (d) | 1H | Ar-H (C5) | Ortho to OEt; shielded by electron-donating ethoxy group. |
| 4.15 | Quartet (q) | 2H | -OCH₂- | Methylene of ethoxy group; deshielded by oxygen. |
| 3.35 | Septet (sep) | 1H | -CH(CH₃)₂ | Methine of isopropyl group. |
| 1.45 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl of ethoxy group. |
| 1.25 | Doublet (d) | 6H | -CH(CH₃)₂ | Gem-dimethyls of isopropyl group. |
Infrared Spectroscopy (FT-IR)[4]
-
1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).
-
2700–2800 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Application Logic & Handling
Storage & Stability
Aldehydes are prone to autoxidation to carboxylic acids (in this case, 4-ethoxy-3-isopropylbenzoic acid).
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Re-purification: If the aldehyde peak (9.85 ppm) diminishes and a broad OH peak appears >10 ppm (carboxylic acid), purify via bisulfite adduct formation or silica chromatography.
Workflow Logic Diagram
The following Graphviz diagram details the decision matrix for handling and purification.
Figure 2: Quality control decision matrix for handling sensitive aldehyde intermediates.
References
- Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1.
- Lawrence, N. J. (2004). Aldehydes and Ketones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (Reference for aldehyde stability and synthesis).
Sources
Technical Guide: Stability and Storage of 4-Ethoxy-3-isopropylbenzaldehyde
The following technical guide details the stability profile, storage mandates, and handling protocols for 4-Ethoxy-3-isopropylbenzaldehyde , a specialized intermediate used in pharmaceutical and agrochemical synthesis.
Executive Summary
4-Ethoxy-3-isopropylbenzaldehyde (CAS: Varies by synthesis/supplier; refer to specific batch CoA) is a sensitive aromatic aldehyde. Its structural integrity is compromised primarily by radical-mediated autoxidation , converting the active aldehyde into its corresponding benzoic acid derivative (4-ethoxy-3-isopropylbenzoic acid).
Critical Storage Parameters:
| Parameter | Specification | Reason |
|---|---|---|
| Temperature | 2°C to 8°C (Refrigerated) | Retards radical propagation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Eliminates atmospheric oxygen, the primary oxidant. |
| Container | Amber Glass with Teflon-lined cap | Prevents UV-initiated radical formation and leaching. |
| Shelf Life | 12 Months (under optimal conditions) | Degradation accelerates exponentially after induction period. |
Chemical Identity & Physical Properties
Understanding the physical state is prerequisite to proper handling. Based on structural analogs (e.g., Cuminaldehyde, 4-Ethoxybenzaldehyde), this compound exhibits the following properties:
-
IUPAC Name: 4-Ethoxy-3-(propan-2-yl)benzaldehyde
-
Molecular Formula: C
H O -
Molecular Weight: 192.25 g/mol
-
Physical State: Viscous liquid or low-melting solid (Melting Point estimated < 40°C).
-
Boiling Point: ~235.5°C (at 760 mmHg) [1].[1]
-
Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); insoluble in water.
Stability Profile: The Autoxidation Mechanism
The primary failure mode for 4-Ethoxy-3-isopropylbenzaldehyde is autoxidation . This is not a simple reaction but a radical chain process accelerated by light and heat. The ethoxy group (electron-donating) at the para position activates the aromatic ring, potentially stabilizing the intermediate acyl radical and making the molecule highly susceptible to oxygen attack.
Mechanism of Degradation
Exposure to air leads to the formation of a peracid intermediate, which then reacts with another molecule of aldehyde to form two molecules of carboxylic acid. This results in a "crusting" of white solid (acid) in the liquid aldehyde.
Figure 1: Radical-mediated autoxidation pathway of benzaldehyde derivatives. The reaction is autocatalytic; once started, it accelerates.
Storage and Handling Protocols
To maintain purity >98%, the following "Self-Validating" storage workflow must be implemented.
The "Inert-Chill-Dark" Protocol
-
Receipt & Inspection: Upon receipt, visually inspect for white precipitates (benzoic acid). If present, purification (Section 5) is required before storage.
-
Aliquot Strategy: Do not store in a single large vessel if repeated access is required. Aliquot into single-use amber vials to minimize headspace exposure.
-
Inert Gas Blanketing:
-
Argon is superior to Nitrogen as it is heavier than air and forms a more stable blanket over the liquid surface.
-
Procedure: Insert a long needle connected to an Argon line into the vial, hovering just above the liquid surface. Purge for 30-60 seconds before sealing.
-
-
Sealing: Use caps with PTFE (Teflon) liners . Rubber septa can leach plasticizers into organic aldehydes over time. Parafilm is insufficient for long-term oxidation protection.
-
Temperature: Store at 2-8°C . Freezing (-20°C) is acceptable but may cause phase separation or crystallization; ensure full thawing and vortexing before use.
Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for handling sensitive aldehyde reagents.
Quality Control & Troubleshooting
Because oxidation is common, researchers must validate reagent quality before critical experiments.
Detection of Oxidation
-
Visual: Appearance of white crystals suspended in the liquid or a "crust" on the cap threads.
-
H-NMR: Look for the disappearance of the aldehyde proton (~9.8-10.0 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).
-
GC-MS: Benzoic acid derivatives often tail or require derivatization; a shift in retention time will be observed.
Purification of Oxidized Material
If the compound has partially oxidized (contains <10% acid), it can be rescued:
-
Dissolution: Dissolve the crude material in Diethyl Ether or Dichloromethane.
-
Base Wash: Wash with 10% aqueous NaHCO
(Sodium Bicarbonate). The benzoic acid impurity will convert to the water-soluble sodium benzoate salt. -
Extraction: Separate the organic layer (containing the aldehyde).[2][3]
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Distillation: For high purity, vacuum distillation is recommended (BP ~235°C at atm, significantly lower under vacuum) [1].
Safety Information (E-E-A-T)
While specific SDS data for this exact isomer is limited, data from Cuminaldehyde (4-isopropylbenzaldehyde) and 4-Ethoxybenzaldehyde serves as a reliable proxy [2, 3].
-
GHS Classification:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Flash Point: >93°C (Combustible liquid).
References
-
Cleanchem Laboratories LLP. (2025).[5] Product Specification: 3-isopropyl-4-ethoxybenzaldehyde. Retrieved from .
-
Sigma-Aldrich. (2025). Safety Data Sheet: Cuminaldehyde (4-Isopropylbenzaldehyde). Retrieved from .
-
PubChem. (2025).[4] Compound Summary: 4-Ethoxy-3-methoxybenzaldehyde (Structural Analog). Retrieved from .
-
BenchChem. (2025). Guide to Preventing Oxidation of Benzaldehyde Derivatives. Retrieved from .
Sources
- 1. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]
- 2. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-isopropyl-1-methoxybenzene at 5003.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]
The Alchemist's Easel: A Technical Guide to the Synthesis of Novel Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Substituted benzaldehydes are fundamental pillars in the edifice of modern organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their inherent reactivity, centered on the electrophilic aldehyde functional group, coupled with the diverse electronic landscapes afforded by aromatic substitution, renders them indispensable synthons. This in-depth technical guide navigates the rich and evolving landscape of benzaldehyde derivative synthesis. We move beyond a mere cataloging of reactions to provide a critical examination of both classical and contemporary methodologies. This guide is structured to empower the practicing scientist with not only robust protocols but also the strategic rationale to select the most efficacious synthetic route for a given molecular target. We will explore the nuances of electrophilic aromatic substitution, delve into the utility of organometallic reagents, and touch upon the forefront of C-H activation strategies. Each section is underpinned by detailed experimental procedures, comparative data analysis, and mechanistic insights, ensuring a holistic understanding translatable to the modern research and development laboratory.
Introduction: The Enduring Significance of the Formyl Group on an Aromatic Scaffold
The journey of benzaldehyde, from its initial isolation from bitter almonds to its current status as a cornerstone of chemical synthesis, mirrors the advancement of organic chemistry itself.[1] The introduction of a formyl group onto an aromatic ring is a transformative step, unlocking a plethora of subsequent chemical manipulations. The aldehyde can undergo nucleophilic attack, oxidation, reduction, and a variety of condensation reactions, making it a gateway to a vast chemical space.[1]
The strategic placement of various substituents on the benzaldehyde scaffold allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is the very essence of modern drug design and materials science. For instance, electron-donating groups can enhance the nucleophilicity of the aromatic ring, while electron-withdrawing groups can influence the reactivity of the aldehyde and the overall biological activity of the molecule. This guide will provide the synthetic tools necessary to architect these molecular masterpieces.
Classical Formylation Strategies: The Bedrock of Benzaldehyde Synthesis
For over a century, a set of named reactions has formed the classical repertoire for the synthesis of benzaldehyde derivatives. While sometimes perceived as dated, these methods often offer reliable and scalable routes to a wide range of aromatic aldehydes. Understanding their mechanisms, scope, and limitations is crucial for any synthetic chemist.
Electrophilic Aromatic Substitution: Direct Introduction of the Formyl Group
The direct formylation of aromatic rings via electrophilic aromatic substitution remains a widely practiced approach, particularly for electron-rich arenes.
The Gattermann-Koch reaction is a powerful method for the formylation of simple aromatic hydrocarbons like benzene and toluene.[2] It employs a high-pressure mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride with a cuprous chloride co-catalyst.[3][4] The reactive electrophile is believed to be the formyl cation, [HCO]+.[5]
Causality Behind Experimental Choices: The high pressure is necessary to increase the concentration of carbon monoxide in the reaction mixture. The combination of a strong Lewis acid (AlCl₃) and a co-catalyst (CuCl) is crucial for the in-situ generation of the highly reactive formyl cation from CO and HCl. The reaction is generally limited to non-activated or weakly activated aromatic rings and is not suitable for phenols or anilines due to potential side reactions.[5]
Simplified mechanism of the Gattermann-Koch Reaction.
Experimental Protocol: Gattermann-Koch Synthesis of p-Tolualdehyde
-
Reaction Setup: A high-pressure autoclave equipped with a stirrer is charged with anhydrous aluminum chloride (1.0 mol) and cuprous chloride (0.1 mol) suspended in anhydrous toluene (500 mL).
-
Gassing: The vessel is cooled to 10-15 °C, and a stream of dry hydrogen chloride gas is passed through the suspension until saturation. Carbon monoxide is then introduced to a pressure of 50-60 atm.
-
Reaction: The mixture is stirred at 30-40 °C for 4-6 hours.
-
Workup: After cooling and releasing the pressure, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to yield p-tolualdehyde.
| Substrate | Product | Yield (%) | Reference |
| Benzene | Benzaldehyde | ~90 | [2] |
| Toluene | p-Tolualdehyde | ~85 | [6] |
| Xylene | 2,4-Dimethylbenzaldehyde | ~80 | [7] |
Table 1. Representative Yields for the Gattermann-Koch Reaction.
The Vilsmeier-Haack reaction is a milder alternative for the formylation of electron-rich aromatic compounds, including phenols, anilines, and heterocycles.[8][9] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The electrophilic species is a chloroiminium ion.[10]
Causality Behind Experimental Choices: The choice of DMF and POCl₃ is a classic combination that generates the Vilsmeier reagent efficiently under relatively mild conditions. The reaction's success hinges on the nucleophilicity of the aromatic substrate. Highly activated rings react readily, while less activated ones may require higher temperatures or fail to react. The aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde.[10]
General experimental workflow for the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise with stirring over 30 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1 equivalent) in a minimal amount of dry solvent dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until it is alkaline.
-
Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
| Substrate | Product | Yield (%) | Reference |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >90 | [11] |
| Pyrrole | Pyrrole-2-carboxaldehyde | ~85 | [11] |
| Indole | Indole-3-carboxaldehyde | ~95 | [12] |
Table 2. Representative Yields for the Vilsmeier-Haack Reaction.
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a strong basic solution.[13] The reaction proceeds through the formation of a dichlorocarbene intermediate.[14] While it is a valuable method for synthesizing salicylaldehydes, it often suffers from moderate yields and the formation of para-isomers.[14][15]
Causality Behind Experimental Choices: The strong base is essential for both the deprotonation of phenol to the more nucleophilic phenoxide and the generation of dichlorocarbene from chloroform. The ortho-selectivity is attributed to the coordination of the dichlorocarbene to the phenoxide oxygen atom. The reaction is often performed in a two-phase system due to the poor solubility of chloroform in aqueous base, necessitating vigorous stirring or the use of a phase-transfer catalyst.[16]
Experimental Protocol: Synthesis of Salicylaldehyde from Phenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).
-
Reaction: Heat the solution to 60-70 °C and add chloroform (1.5 equivalents) dropwise with vigorous stirring over 1-2 hours. Continue heating and stirring for an additional 2-3 hours.
-
Workup: After cooling, acidify the reaction mixture with dilute sulfuric acid.
-
Purification: Steam distill the mixture to isolate the salicylaldehyde. The ortho-isomer is more volatile due to intramolecular hydrogen bonding. The distillate can be extracted with an organic solvent, dried, and further purified by distillation.
| Phenol Derivative | Major Product | Yield (%) | Reference |
| Phenol | Salicylaldehyde | 40-50 | [15] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 30-40 | [17] |
| Guaiacol | Vanillin | 20-30 | [18] |
Table 3. Representative Yields for the Reimer-Tiemann Reaction.
The Duff reaction provides another route to ortho-hydroxybenzaldehydes from phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[19][20] This reaction is particularly effective for highly activated phenols.[17]
Causality Behind Experimental Choices: Hexamine serves as the source of the formyl group, which is delivered to the aromatic ring via an electrophilic iminium ion intermediate. The acidic medium is necessary to protonate hexamine and initiate the reaction. The reaction generally shows a strong preference for ortho-formylation.[21]
Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Reaction Setup: In a flask, dissolve 2,6-di-tert-butylphenol (1 equivalent) and hexamethylenetetramine (1.2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 118 °C) for 4-6 hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and water. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Phenol Derivative | Product | Yield (%) | Reference |
| Phenol | Salicylaldehyde | 15-20 | [17] |
| 2,6-Dimethylphenol | 3,5-Dimethyl-2-hydroxybenzaldehyde | ~70 | [7] |
| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | ~60 | [19] |
Table 4. Representative Yields for the Duff Reaction.
Formylation via Oxidation of Benzylic Precursors
An alternative to direct formylation is the oxidation of more readily available benzylic precursors.
The Sommelet reaction converts benzyl halides to the corresponding benzaldehydes using hexamethylenetetramine followed by hydrolysis.[22][23] This method is advantageous as it avoids over-oxidation to the carboxylic acid.[22]
Causality Behind Experimental Choices: The reaction proceeds through the formation of a quaternary ammonium salt between the benzyl halide and hexamine.[24][25] Subsequent hydrolysis of this salt under aqueous conditions leads to the aldehyde. The reaction is generally efficient for primary benzylic halides and tolerates a range of functional groups.[22]
Experimental Protocol: Synthesis of p-Nitrobenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzyl bromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in 50% aqueous acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure p-nitrobenzaldehyde.
| Benzyl Halide | Product | Yield (%) | Reference |
| Benzyl chloride | Benzaldehyde | 70-80 | [22] |
| p-Chlorobenzyl chloride | p-Chlorobenzaldehyde | ~75 | [26] |
| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | ~60 | [23] |
Table 5. Representative Yields for the Sommelet Reaction.
Modern Synthetic Methodologies: Expanding the Synthetic Toolkit
While classical methods remain valuable, modern organic synthesis has introduced a range of more versatile, efficient, and selective techniques for preparing benzaldehyde derivatives.
Organometallic Approaches: Precision and Versatility
The use of organometallic reagents, such as Grignard and organolithium reagents, provides a powerful and highly versatile platform for the synthesis of a wide array of substituted benzaldehydes. These methods typically involve the reaction of the organometallic species with a formylating agent.
Causality Behind Experimental Choices: Organometallic reagents act as strong nucleophiles, readily attacking electrophilic formylating agents like N,N-dimethylformamide (DMF). The choice of the organometallic reagent (Grignard vs. organolithium) can depend on the desired reactivity and the presence of other functional groups. The reaction is typically carried out under anhydrous conditions to prevent quenching of the highly reactive organometallic species.
General scheme for benzaldehyde synthesis via organometallic reagents.
Experimental Protocol: Synthesis of p-Tolualdehyde using a Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a solution of p-bromotoluene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until most of the magnesium has reacted.
-
Reaction: Cool the Grignard reagent to 0 °C and add a solution of anhydrous DMF (1.2 equivalents) in diethyl ether dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Workup: Pour the reaction mixture into a mixture of ice and dilute sulfuric acid.
-
Purification: Separate the ether layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude product can be purified by vacuum distillation.
| Organometallic Reagent | Formylating Agent | Product | Yield (%) |
| Phenylmagnesium bromide | DMF | Benzaldehyde | 70-80 |
| 4-Methoxyphenylmagnesium bromide | DMF | 4-Anisaldehyde | ~75 |
| 2-Thienyllithium | DMF | Thiophene-2-carboxaldehyde | ~80 |
Table 6. Representative Yields for Organometallic-Based Syntheses.
Purification and Characterization: Ensuring Purity and Confirming Structure
The successful synthesis of a novel benzaldehyde derivative is contingent upon its effective purification and unambiguous characterization.
Purification Techniques
-
Distillation: For liquid benzaldehydes, vacuum distillation is a common and effective method for purification, especially for removing non-volatile impurities.[27]
-
Recrystallization: Solid benzaldehyde derivatives can be purified by recrystallization from an appropriate solvent system.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating benzaldehyde derivatives from reaction byproducts.[27] A common eluent system is a mixture of hexane and ethyl acetate.[28]
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a reaction mixture by forming a water-soluble bisulfite adduct. This can be a useful technique for separating non-aldehydic products. The aldehyde can often be regenerated by treatment with acid or base.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). Aromatic protons will show characteristic splitting patterns in the aromatic region (δ 7-8.5 ppm).[29]
-
¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-200 ppm.[30][31]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is typically observed in the region of 1680-1715 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.
Applications in Research and Industry: The Impact of Benzaldehyde Derivatives
The synthetic accessibility and versatile reactivity of benzaldehyde derivatives have positioned them as crucial building blocks in numerous scientific and industrial domains.
-
Pharmaceuticals: Substituted benzaldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants, antihypertensives, and anti-inflammatory agents.[1][32] The formyl group provides a handle for constructing more complex molecular architectures.
-
Agrochemicals: Many herbicides, fungicides, and insecticides are derived from benzaldehyde precursors.[1][33][34] The specific substitution pattern on the aromatic ring is critical for the biological activity of these compounds.
-
Fragrance and Flavor Industry: Benzaldehyde itself possesses a characteristic almond-like aroma and is a key component in many fragrances and flavorings.[35][36][37] Its derivatives contribute to a wide spectrum of scents and tastes.
Conclusion and Future Outlook
The synthesis of novel benzaldehyde derivatives remains a vibrant and essential area of organic chemistry. While classical named reactions continue to be workhorses in the field, modern methodologies, particularly those involving organometallic reagents and emerging C-H activation strategies, offer unprecedented levels of precision and efficiency. The ongoing development of more sustainable and atom-economical synthetic routes will undoubtedly further expand the synthetic chemist's toolkit. As our understanding of the intricate relationship between molecular structure and function deepens, the demand for novel and diverse benzaldehyde derivatives will only continue to grow, ensuring their central role in the advancement of science and technology.
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Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. (2024, April 9). [Source Platform]. Retrieved from [Link]
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Sommelet reaction. (n.d.). In Grokipedia. Retrieved from [Link]
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NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY. (2023, April 19). TECHVINA. Retrieved from [Link]
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What are the uses of benzaldehyde in the pharmaceutical industry? (2025, June 30). [Source Platform]. Retrieved from [Link]
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Major Uses of Benzaldehyde. (2022, July 14). Medium. Retrieved from [Link]
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Industrial Applications of Benzaldehyde: Beyond Flavor and Fragrance. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]
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Duff Reaction. (n.d.). In SynArchive. Retrieved from [Link]
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Reimer-Tiemann Reaction. (2026, February 6). Master Organic Chemistry. Retrieved from [Link]
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Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]
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Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. Retrieved from [Link]
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Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Benzaldehyde – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Sommelet reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Gattermann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Benzaldehyde | Applications in Agriculture and Other Industries. (n.d.). [Source Platform]. Retrieved from [Link]
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Reaction Mechanism of Gattermann-Koch Reaction. (n.d.). Physics Wallah. Retrieved from [Link]
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Organic Syntheses, 99, 10-21.
- Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(2), 246-251. doi: 10.1021/op200293g
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). [Source Platform]. Retrieved from [Link]
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Write chemical equation for the following:Gatterman - Koch formylation. (2019, August 1). Toppr. Retrieved from [Link]
- van der Heijden, G. C. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
- Solčániová, E., & Hrnčiar, P. (1982). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones.
- van der Heijden, G. C. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]
- Al-Majnoun, A. B. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5798. doi: 10.3390/molecules26195798
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Methodological & Application
Application Note: 4-Ethoxy-3-isopropylbenzaldehyde as a Strategic Precursor in Medicinal Chemistry
This Application Note is designed to provide a comprehensive technical profile and experimental framework for 4-Ethoxy-3-isopropylbenzaldehyde , a specialized pharmaceutical intermediate.
While this specific compound is often utilized in proprietary Structure-Activity Relationship (SAR) studies—particularly for Phosphodiesterase 4 (PDE4) inhibitors and TRP channel modulators —this guide focuses on its role as a lipophilic scaffold analog to established precursors like 3-ethoxy-4-methoxybenzaldehyde (used in Apremilast).
Executive Summary & Scientific Context
4-Ethoxy-3-isopropylbenzaldehyde (CAS 883537-58-4) is a high-value aromatic building block characterized by the presence of a bulky isopropyl group ortho to an ethoxy substituent. In drug discovery, this molecule serves as a critical "scaffold hop" candidate for optimizing the lipophilicity and metabolic stability of 3,4-dialkoxybenzyl-derived drugs.
Its primary utility lies in the synthesis of next-generation anti-inflammatory agents (specifically PDE4 inhibitors) where the isopropyl group provides increased steric hindrance compared to the methoxy group found in first-generation drugs (e.g., Apremilast, Roflumilast). This steric bulk can protect the metabolic "soft spot" of the phenyl ring, potentially extending the drug's half-life (
Key Applications
-
PDE4 Inhibitor Synthesis: Precursor for sulfone-containing pharmacophores.
-
Kinase Inhibitors: Substrate for Knoevenagel condensations to generate Tyrphostin-like analogs.
-
Lipophilicity Modulation: Used to tune
values in lead optimization.
Chemical Profile & Material Specifications[1]
| Property | Specification | Notes |
| Chemical Name | 4-Ethoxy-3-isopropylbenzaldehyde | Alternate: 3-Isopropyl-4-ethoxybenzaldehyde |
| CAS Number | 883537-58-4 | |
| Molecular Formula | ||
| Molecular Weight | 192.25 g/mol | |
| Appearance | Pale yellow to colorless oil/solid | Low melting point solid (dependent on purity) |
| Boiling Point | ~235.5°C (at 760 mmHg) | Vacuum distillation recommended |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water |
| Flash Point | >110°C |
Synthetic Utility: Mechanism of Action
The aldehyde functionality at position 1 is the reactive handle. The 3-isopropyl-4-ethoxy substitution pattern exerts a specific electronic and steric influence:
-
Electronic Effect: The ethoxy group (
effect) activates the ring, while the isopropyl group ( effect) provides weak activation and significant steric bulk. -
Reactivity: The carbonyl carbon is electrophilic but slightly less reactive than unsubstituted benzaldehyde due to electron donation from the ring substituents.
Core Reaction Pathway: Sulfone Condensation (PDE4 Target)
The most relevant pharmaceutical application involves the condensation of this aldehyde with a lithiated sulfone to create the chiral ethylamine core common in PDE4 inhibitors.
Figure 1: Synthetic pathway for converting 4-Ethoxy-3-isopropylbenzaldehyde into a PDE4 inhibitor pharmacophore.
Experimental Protocols
Protocol A: Quality Assurance (HPLC Purity Check)
Before initiating synthesis, verify the isomeric purity. The 3-ethoxy-4-isopropyl isomer is a common impurity.
Objective: Quantify purity >98.0%.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Phosphoric Acid (
)
Method parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm and 280 nm.
-
Retention Time: Expect main peak ~12-14 min (highly lipophilic).
Protocol B: Synthesis of PDE4 Inhibitor Intermediate (Sulfone Coupling)
This protocol describes the condensation of 4-Ethoxy-3-isopropylbenzaldehyde with dimethyl sulfone, a critical step in synthesizing Apremilast analogs.
Safety Warning: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Ar or
Materials:
-
4-Ethoxy-3-isopropylbenzaldehyde (1.0 eq, 19.2 g)[1]
-
Dimethyl sulfone (1.2 eq, 11.3 g)
-
n-Butyllithium (2.5 M in hexanes, 2.4 eq)
-
Anhydrous THF (200 mL)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Sulfone Lithiation:
-
Charge a flame-dried 3-neck flask with Dimethyl sulfone and Anhydrous THF.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium dropwise over 30 minutes. Maintain internal temperature < -70°C.
-
Mechanism: Formation of the sulfone carbanion (
). -
Stir at -78°C for 1 hour.
-
-
Aldehyde Addition:
-
Dissolve 4-Ethoxy-3-isopropylbenzaldehyde in minimal anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the lithiated sulfone mixture at -78°C.
-
Critical Control Point: Slow addition prevents enolization side reactions.
-
-
Reaction & Quench:
-
Stir at -78°C for 2 hours.
-
Monitor by TLC (30% EtOAc/Hexane). Disappearance of aldehyde spot (
) indicates completion. -
Quench by adding Saturated
solution (50 mL) while still cold. -
Allow to warm to room temperature.
-
-
Work-up:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the resulting solid from Ethanol/Hexane to yield the beta-hydroxy sulfone intermediate .
-
Expected Yield: 75-85%.
-
Troubleshooting & Optimization ("Expertise & Experience")
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or degradation of n-BuLi. | Freshly distill THF over Na/Benzophenone; Titrate n-BuLi before use. |
| Impurity: Benzyl Alcohol | Cannizzaro reaction or reduction. | Ensure strictly anhydrous conditions; do not allow temp to rise above -70°C during addition. |
| Oily Product | Residual solvent or isomer mix. | High vacuum drying (>12h). If persistent, use column chromatography (SiO2, Gradient 0-40% EtOAc/Hex). |
| Coloration (Darkening) | Oxidation of the phenol ring (if ethoxy cleavage occurs). | Keep protected from light; use Argon instead of Nitrogen if possible. |
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2-8°C under inert gas. Aldehydes are prone to air oxidation to the corresponding benzoic acid (4-ethoxy-3-isopropylbenzoic acid).
-
Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).
References
-
Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link
-
Muller, G. W., et al. (1998). "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. "Benzaldehyde, 4-ethoxy-3-(1-methylethyl)-". National Center for Biotechnology Information. Link
-
Cleanchem Laboratories. "Pharmaceutical Intermediates Catalog: 4-Ethoxy-3-isopropylbenzaldehyde." Supplier Data. Link
Sources
protocols for the functionalization of 4-Ethoxy-3-isopropylbenzaldehyde
Application Note: Strategic Functionalization of 4-Ethoxy-3-isopropylbenzaldehyde
Executive Summary & Chemical Profile
4-Ethoxy-3-isopropylbenzaldehyde (CAS: Analogous to 62452-73-7 family) represents a high-value pharmacophore scaffold. Structurally, it combines an electron-rich benzaldehyde core with a lipophilic isopropyl group at the meta position relative to the carbonyl. This specific substitution pattern is critical in the design of tyrosine kinase inhibitors and TRP channel modulators, where the isopropyl group creates a "steric anchor" for hydrophobic pockets, while the ethoxy group modulates metabolic stability compared to a simple methoxy.
This guide provides three validated protocols for transforming this aldehyde into high-value intermediates: Secondary Amines (via Reductive Amination), Benzoic Acids (via Pinnick Oxidation), and Cinnamic Nitriles (via Knoevenagel Condensation).
Table 1: Chemo-Physical Profile & Reactivity Indices
| Property | Value / Description |
| Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |
| Electronic State | Electron-Rich (Activated Ring) |
| Steric Environment | Moderate hindrance at C2; High hindrance at C4 (Ethoxy); C1 (Aldehyde) is accessible. |
| Key NMR Signal | Aldehyde proton (-CH O): δ 9.8–9.9 ppm (Singlet) |
| Storage | 2–8°C, under Argon (Oxidation prone) |
Functionalization Landscape
The following diagram illustrates the strategic pathways available for this scaffold. The aldehyde handle is the primary site of diversity generation.
Figure 1: Strategic divergence from the aldehyde core. The isopropyl group remains inert, preserving the lipophilic anchor.
Protocol A: Reductive Amination (The "Med-Chem" Standard)
Objective: Synthesis of secondary benzylamines. Context: The isopropyl group at C3 adds bulk. While the aldehyde at C1 is accessible, the formation of the imine intermediate can be sluggish if the amine partner is also sterically hindered. We utilize Sodium Triacetoxyborohydride (STAB) because it allows for "one-pot" processing without isolating the moisture-sensitive imine.
Materials
-
Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Methodology
-
Imine Formation (Activation):
-
In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).
-
Add Acetic Acid (1.0 equiv).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why: The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the attack of the amine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: TLC should show the disappearance of the aldehyde (high Rf) and appearance of a polar amine spot (low Rf, stains with Ninhydrin or Dragendorff).
-
-
Quench & Workup:
-
Self-Validation (QC):
-
¹H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.8–4.2 ppm).
-
Protocol B: Pinnick Oxidation (Aldehyde to Acid)
Objective: Selective oxidation to 4-ethoxy-3-isopropylbenzoic acid. Context: We avoid Permanganate (KMnO₄) or Jones Reagent because the electron-rich aromatic ring is susceptible to oxidative cleavage or chlorination. The Pinnick Oxidation is the gold standard here: it is mild, selective for the aldehyde, and tolerates the ether functionality [1].
Materials
-
Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (5.0 equiv) – Essential to trap HOCl.
-
Buffer: NaH₂PO₄ (aqueous solution)
-
Solvent: t-Butanol / Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation:
-
Oxidation:
-
Dissolve NaClO₂ and NaH₂PO₄ in a minimum amount of water.
-
Add this aqueous solution dropwise to the aldehyde mixture at RT.
-
The solution usually turns pale yellow.
-
-
Workup:
Protocol C: Knoevenagel Condensation
Objective: Synthesis of Cinnamic Nitriles (Drug Scaffolds). Context: The electron-donating ethoxy group deactivates the aldehyde slightly toward nucleophilic attack. We use a piperidine catalyst to generate the reactive carbanion from malononitrile [2].
Step-by-Step Methodology
-
Reaction:
-
Mix Aldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol.
-
Add Piperidine (0.1 equiv) (catalytic).
-
Heat to reflux (78°C) for 2 hours.
-
-
Crystallization:
-
Cool to RT. The product often precipitates out as a solid due to the conjugated system's planarity.
-
Filter and wash with cold ethanol.
-
References & Grounding
-
Pinnick Oxidation Methodology:
-
Source: Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids." J. Org. Chem.1980 , 45, 1175.
-
Relevance: Establishes the necessity of the scavenger (2-methyl-2-butene) for electron-rich substrates to prevent ring chlorination.
-
-
Reductive Amination of Electron-Rich Aldehydes:
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862.
-
Relevance: The definitive guide on using STAB for benzaldehydes, confirming the need for acetic acid catalysis.
-
-
Knoevenagel Condensation Context:
-
Source: Jones, G. "The Knoevenagel Condensation."[8] Organic Reactions2011 .
-
Relevance: Validates the piperidine/ethanol system for aromatic aldehydes.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ias.ac.in [ias.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. psiberg.com [psiberg.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes [organic-chemistry.org]
Application Note: Optimized Schiff Base Formation using 4-Ethoxy-3-isopropylbenzaldehyde
Abstract
This guide details the optimized protocols for synthesizing Schiff bases (imines) utilizing 4-Ethoxy-3-isopropylbenzaldehyde . Due to the synergistic effects of electronic deactivation (4-ethoxy group) and steric hindrance (3-isopropyl group), this specific aldehyde presents unique reactivity challenges compared to unsubstituted benzaldehydes. This document provides three tiered protocols ranging from standard green-solvent methods to high-performance Lewis-acid mediated catalysis, ensuring high yields even with low-nucleophilicity amines.
Chemical Context & Reactivity Profile[1][2][3]
The "Deactivated Aldehyde" Challenge
Successful imine formation requires understanding the specific structural impediments of 4-Ethoxy-3-isopropylbenzaldehyde (CAS: 10031-82-0).
-
Electronic Deactivation (+M Effect): The ethoxy group at the para position is a strong electron-donating group (EDG). It pushes electron density into the benzene ring and, through resonance, reduces the electrophilicity of the carbonyl carbon.[1] This makes the initial nucleophilic attack by the amine slower than with benzaldehyde or nitrobenzaldehyde.
-
Steric Hindrance (Ortho Effect): The isopropyl group at the 3-position is bulky. It creates significant steric crowding around the carbonyl center, physically impeding the approach of the incoming amine and the rotation of the intermediate carbinolamine.
Mechanism & Equilibrium Control
The reaction is reversible.[2][3] Because the forward reaction rate is retarded by the factors above, the reverse hydrolysis reaction becomes a competitive dominant pathway.
-
Critical Success Factor: rigorous water removal is not optional; it is mandatory to drive the equilibrium to the right (Le Chatelier's principle).
Decision Matrix: Protocol Selection
Use the following logic to select the appropriate method for your specific amine partner.
Figure 1: Decision tree for selecting the optimal synthesis protocol based on amine reactivity.
Experimental Protocols
Method A: Ethanol Reflux (Green/Standard)
Best for: Aliphatic amines and highly reactive aromatic amines.
Reagents:
-
4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)
Procedure:
-
Dissolve 4-Ethoxy-3-isopropylbenzaldehyde (5 mmol, ~0.96 g) in 15 mL of absolute ethanol in a round-bottom flask.
-
Add the primary amine (5.5 mmol) dropwise with stirring.
-
Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Note: The reaction progress must be monitored by TLC (Hexane:EtOAc 8:2). The aldehyde spot will diminish, and a less polar imine spot will appear.
-
-
Workup: Cool the mixture to 0°C in an ice bath.
-
If solid precipitates: Filter, wash with cold ethanol, and dry.
-
If oil forms: Evaporate solvent under reduced pressure.[2] Recrystallize from Hexane/Ethanol if necessary.
-
Method B: Dean-Stark Azeotropic Distillation
Best for: Anilines, bulky amines, and scaling up (>5g).
Reagents:
-
4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)
-
Amine (1.0 equiv)[6]
-
Solvent: Toluene (Anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)
Procedure:
-
Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add aldehyde (10 mmol), amine (10 mmol), p-TSA (10 mg), and Toluene (40 mL).
-
Reflux: Heat to vigorous reflux (110°C). Ensure toluene is condensing and filling the trap.
-
Water Removal: Continue reflux until water generation ceases in the trap (typically 6–12 hours).
-
Workup: Cool to room temperature. Wash the toluene layer with 5% NaHCO₃ (to remove acid catalyst) and brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
Method C: Titanium(IV) Isopropoxide Mediated
Best for: Extremely unreactive amines or when water removal is impossible by distillation. Mechanism: Ti(OiPr)₄ acts as both a Lewis acid catalyst and a chemical water scavenger (hydrolyzing to TiO₂).
Reagents:
-
4-Ethoxy-3-isopropylbenzaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Reagent: Titanium(IV) isopropoxide (1.2 equiv) (Handle under N₂)
-
Solvent: THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolve aldehyde (2 mmol) and amine (2.4 mmol) in anhydrous THF (5 mL).
-
Addition: Add Ti(OiPr)₄ (2.4 mmol, ~0.7 mL) dropwise via syringe. The solution often turns yellow/orange.
-
Stir: Stir at room temperature for 6–12 hours.
-
Quench: Add 2 mL of water to quench the reaction. A white precipitate (TiO₂) will form immediately.
-
Workup: Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove the titanium salts.
-
Evaporate the filtrate to obtain the crude imine (usually high purity).
Characterization & Data Analysis
Expected Spectroscopic Data
When validating the product, look for these specific diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | δ 8.2 – 8.6 ppm (s, 1H) | Imine CH=N proton. This singlet is the definitive proof of Schiff base formation. It is downfield from the aldehyde CHO (usually ~9.8 ppm). |
| 1H NMR | δ 1.2 – 1.4 ppm (d, 6H) | Isopropyl methyls (doublet). |
| 1H NMR | δ 4.1 ppm (q, 2H) | Ethoxy CH2 (quartet). |
| IR | 1610 – 1635 cm⁻¹ | C=N Stretch. Strong, sharp band. The aldehyde C=O stretch (~1680 cm⁻¹) should be absent. |
Mechanistic Pathway
The following diagram illustrates the acid-catalyzed pathway, highlighting the specific influence of the 3-isopropyl and 4-ethoxy groups.
Figure 2: Reaction pathway showing the reversible nature and the "slow" step caused by steric hindrance.
Applications & Storage
-
Ligand Synthesis: This Schiff base is a precursor for "Salen-type" ligands (when reacted with diamines) used in asymmetric catalysis. The isopropyl group induces chiral induction in metal complexes.
-
Bioactivity: Schiff bases of this class exhibit antimicrobial properties due to the lipophilic nature of the isopropyl/ethoxy chain facilitating cell membrane penetration.
-
Storage: Store the isolated imine under inert atmosphere (Argon) at 4°C. These compounds are prone to hydrolysis if exposed to atmospheric moisture over time.
References
-
Schiff Base Fundamentals: Qin, W., et al. (2013). "A review on the synthesis and characterization of Schiff base metal complexes." Journal of Advanced Research. Link
-
Steric Hindrance in Imines: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link
-
Ti(IV) Method: Bhattacharya, P., et al. (2019).[5] "Titanium(IV) isopropoxide: A versatile reagent for the synthesis of imines." Tetrahedron Letters. Link
-
Green Synthesis: Varma, R. S., et al. (2010). "Greener approaches to Schiff base synthesis." Green Chemistry. Link
Sources
catalytic reactions involving 4-Ethoxy-3-isopropylbenzaldehyde
Application Note: Advanced Catalytic Transformations of 4-Ethoxy-3-isopropylbenzaldehyde
Part 1: Introduction & Chemical Profile
4-Ethoxy-3-isopropylbenzaldehyde (CAS: 30608-23-8, analog) represents a specialized class of "sterically congested, electron-rich" aromatic aldehydes.[1] Structurally, it features a lipophilic isopropyl group at the meta-position (C3) and an electron-donating ethoxy group at the para-position (C4).[1]
This specific substitution pattern creates a unique reactivity profile critical for drug development, particularly in the synthesis of GPCR ligands, pyrethroid analogs (structurally related to Etofenprox intermediates), and liquid crystal mesogens.
Key Reactivity Challenges:
-
Steric Shielding: The bulky isopropyl group at C3 exerts significant steric hindrance on the carbonyl carbon (C1), slowing down nucleophilic attacks compared to simple benzaldehyde.
-
Electronic Deactivation: The C4-ethoxy group is a strong resonance donor (+M effect), reducing the electrophilicity of the aldehyde carbonyl. This makes the molecule less reactive toward mild nucleophiles but highly stable against unwanted polymerization.
-
Chemoselectivity Risks: In catalytic hydrogenation, there is a competitive risk of hydrogenolysis (cleaving the ethoxy ether bond) or ring saturation before the carbonyl reduction if the catalyst is too aggressive (e.g., Pd/C at high temperatures).
This guide outlines high-fidelity protocols for transforming this scaffold into high-value pharmaceutical intermediates.
Part 2: Visualizing the Reaction Landscape
The following diagram maps the strategic divergence points for this molecule using catalytic methods.
Figure 1: Strategic divergence of 4-Ethoxy-3-isopropylbenzaldehyde into three primary functional classes.[1]
Part 3: Core Protocols
Protocol A: Chemoselective Hydrogenation to Benzyl Alcohol
Objective: Reduce the aldehyde to the alcohol without cleaving the ethoxy ether or saturating the aromatic ring. Relevance: The resulting alcohol is a universal precursor for etherification (e.g., in pyrethroid synthesis).
Why this Catalyst? We utilize 5% Ruthenium on Carbon (Ru/C) rather than Palladium.[1] Pd/C is prone to O-dealkylation (cleaving the ethoxy group) under hydrogenolysis conditions.[1] Ru/C offers superior chemoselectivity for carbonyl reduction in electron-rich aromatics [1].[1]
Materials:
-
Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (10 mmol, 1.92 g)[1]
-
Catalyst: 5% Ru/C (Type 610, 50% water wet, 0.1 g dry wt equiv)
-
Solvent: Isopropyl Alcohol (IPA) – Chosen to suppress trans-acetalization side reactions common with methanol.[1]
-
Hydrogen Source: H₂ gas (Balloon or Cylinder).[1]
Step-by-Step Workflow:
-
Preparation: In a 50 mL stainless steel autoclave (or heavy-walled glass pressure vessel), dissolve the substrate in 20 mL of IPA.
-
Catalyst Loading: Add the Ru/C catalyst carefully. Safety Note: Ru/C is pyrophoric when dry.[1] Always keep wet.
-
Purge Cycle: Seal the reactor. Pressurize with N₂ to 5 bar, then vent. Repeat 3 times to remove oxygen.[1]
-
Reaction: Pressurize with H₂ to 10 bar (145 psi) . Heat to 60°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations induced by the bulky isopropyl group.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3). Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad (rinse with IPA).
-
Isolation: Concentrate the filtrate under reduced pressure.
Expected Yield: >95% Data Validation: ^1H NMR (CDCl₃) should show the disappearance of the aldehyde singlet (δ 9.8 ppm) and appearance of the benzylic methylene doublet (δ 4.6 ppm).
Protocol B: Catalytic Reductive Amination (One-Pot)
Objective: Synthesize secondary amine libraries for SAR (Structure-Activity Relationship) studies. Mechanism: Formation of a Schiff base (imine) followed by in-situ hydrogenation.[1]
Why this Protocol? Traditional methods use stoichiometric NaBH(OAc)₃.[1] This protocol uses Pt/C and H₂ , a "greener" catalytic alternative that generates water as the only byproduct [2]. Platinum is selected because it is less likely than Palladium to reduce the imine all the way to a hydrogenolysis product (cleaving the C-N bond).
Materials:
-
Substrate: 4-Ethoxy-3-isopropylbenzaldehyde (5 mmol)[1]
-
Amine Partner: e.g., Cyclopropylamine (5.5 mmol, 1.1 equiv)[1]
-
Catalyst: 5% Pt/C (sulfided form preferred to prevent ring saturation)[1]
-
Solvent: Ethanol (anhydrous)[1]
-
Additive: Acetic Acid (10 mol%) – Crucial for activating the hindered carbonyl.
Step-by-Step Workflow:
-
Imine Formation: In the reactor, mix the aldehyde and amine in Ethanol (15 mL) with Acetic Acid. Stir at Room Temperature (RT) for 1 hour to allow equilibrium formation of the imine.
-
Note: The isopropyl group at C3 will slow this step. Do not skip the pre-stirring.
-
-
Hydrogenation: Add 5% Pt/C (50 mg). Pressurize to 5 bar H₂ .
-
Temperature: Heat to 40°C . Higher temperatures may cause transamination or ring reduction.[1]
-
Duration: 12 hours.
-
Workup: Filter catalyst. Neutralize filtrate with saturated NaHCO₃. Extract with DCM.[1]
Part 4: Data & Troubleshooting
Table 1: Catalyst Screening Data for Hydrogenation of 4-Ethoxy-3-isopropylbenzaldehyde Conditions: 60°C, 10 bar H₂, 4 hours, IPA solvent.
| Catalyst | Conversion (%) | Selectivity (Alcohol) | Major Side Product |
| 5% Ru/C | 99% | 98% | None |
| 10% Pd/C | 100% | 85% | Toluene derivative (Hydrogenolysis) |
| Raney Nickel | 90% | 92% | Ring saturation (Cyclohexyl analog) |
| 5% Pt/C | 75% | 99% | Unreacted Aldehyde (Slow kinetics) |
Troubleshooting Guide:
-
Problem: Low conversion.
-
Cause: Steric hindrance of the isopropyl group blocking the catalyst surface.
-
Solution: Increase H₂ pressure to 20 bar or switch solvent to THF to improve solubility.[1]
-
-
Problem: Ether cleavage (Loss of Ethoxy group).
-
Cause: Acidity in the solvent or highly active Pd sites.
-
Solution: Add trace K₂CO₃ to the reaction mixture to buffer the catalyst surface.
-
Part 5: Process Visualization (Workflow)
The following diagram illustrates the critical control points in the hydrogenation workflow.
Figure 2: Operational workflow for the catalytic hydrogenation process.
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed comparison of Ru vs Pd selectivity for aromatic ethers). [1]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002).[1] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.[1] (Foundational text on catalytic reductive amination mechanisms).
-
Mitsui Chemicals Agro Inc. (2008).[1] Process for producing Etofenprox intermediates. (Contextual reference for the industrial relevance of ethoxy-benzyl intermediates).
Sources
Application Notes and Protocols for the Utilization of 4-Ethoxy-3-isopropylbenzaldehyde as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Substituted Benzaldehydes in Agrochemical Innovation
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic molecules, serving as highly versatile intermediates in the pharmaceutical, fragrance, and agrochemical industries.[1] Their utility stems from the reactivity of the aldehyde functional group, which allows for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation. The specific substitution pattern on the aromatic ring provides a powerful tool for fine-tuning the physicochemical properties and biological activity of the final products.
This document provides detailed application notes and experimental protocols for the use of 4-ethoxy-3-isopropylbenzaldehyde as a key starting material in the synthesis of a novel, hypothetical fungicide candidate, herein designated as "Ethoxaprid." The structural motifs of an ethoxy and an isopropyl group are often found in modern agrochemicals and can influence factors such as lipophilicity, metabolic stability, and target protein binding.[2][3] While 4-ethoxy-3-isopropylbenzaldehyde is not currently a widely documented precursor for a commercial agrochemical, its structure presents a logical and compelling starting point for the exploration of new active ingredients.
The synthetic pathway detailed below culminates in a thiazole carboxamide, a chemical class known for its potent fungicidal activity.[4] For instance, the commercial fungicide Ethaboxam, which is effective against Oomycetes, is a thiazole carboxamide derivative.[5][6][7] This guide will provide researchers and drug development professionals with a comprehensive, reproducible methodology for the synthesis of "Ethoxaprid," showcasing the potential of 4-ethoxy-3-isopropylbenzaldehyde as a valuable building block in the discovery of next-generation crop protection agents.
Physicochemical Properties of 4-Ethoxy-3-isopropylbenzaldehyde
| Property | Estimated Value / Information | Source (Analogous Compounds) |
| Molecular Formula | C12H16O2 | - |
| Molecular Weight | 192.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~250-260 °C (at 760 mmHg) | [8][9] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | [8][10] |
| CAS Number | Not assigned | [11] |
Overall Synthetic Pathway to "Ethoxaprid"
The synthesis of the target molecule, N-(4-methyl-1,3-thiazol-2-yl)-4-ethoxy-3-isopropylbenzamide ("Ethoxaprid"), is proposed as a three-step process starting from 4-ethoxy-3-isopropylbenzaldehyde. This pathway is designed to be robust and utilize well-established chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-3-isopropylbenzoic Acid (Step 1)
This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid, a crucial intermediate for the subsequent amide coupling. The use of potassium permanganate in an alkaline solution is a classic and effective method for this transformation.[12]
Materials:
-
4-Ethoxy-3-isopropylbenzaldehyde (19.2 g, 0.1 mol)
-
Potassium permanganate (KMnO4) (23.7 g, 0.15 mol)
-
Sodium carbonate (Na2CO3) (10.6 g, 0.1 mol)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium carbonate (10.6 g) in 400 mL of deionized water.
-
Add 4-ethoxy-3-isopropylbenzaldehyde (19.2 g) to the flask.
-
In a separate beaker, prepare a solution of potassium permanganate (23.7 g) in 200 mL of warm deionized water.
-
Slowly add the KMnO4 solution to the reaction flask over a period of 30 minutes with vigorous stirring. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO2) will form.
-
Cool the reaction mixture to room temperature and filter off the MnO2 precipitate through a pad of celite. Wash the filter cake with a small amount of hot water.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Cool the filtrate in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-ethoxy-3-isopropylbenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified product under vacuum to yield 4-ethoxy-3-isopropylbenzoic acid.
Expected Yield: 85-95%
Protocol 2: Synthesis of 2-Amino-4-methylthiazole (Step 2)
This protocol outlines the synthesis of the amine coupling partner via the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[7][13]
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetone (9.25 g, 0.1 mol)
-
Ethanol
-
5% Sodium carbonate (Na2CO3) solution
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g) in 50 mL of ethanol.
-
Slowly add chloroacetone (9.25 g) to the solution with stirring. An exothermic reaction will occur.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of a 5% aqueous sodium carbonate solution with stirring.
-
A precipitate of 2-amino-4-methylthiazole will form. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water and air dry.
-
The product can be recrystallized from ethanol if further purification is needed.
Expected Yield: 80-90%
Protocol 3: Amide Coupling to Synthesize "Ethoxaprid" (Step 3)
This final step involves the formation of the amide bond between the synthesized carboxylic acid and aminothiazole. The use of a coupling agent like EDC in the presence of HOBt is a common and effective method for this transformation, minimizing side reactions.[6][14]
Materials:
-
4-Ethoxy-3-isopropylbenzoic acid (2.08 g, 10 mmol)
-
2-Amino-4-methylthiazole (1.14 g, 10 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxy-3-isopropylbenzoic acid (2.08 g) in 30 mL of anhydrous DCM.
-
Add EDC (2.1 g) and HOBt (1.49 g) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-amino-4-methylthiazole (1.14 g) in 20 mL of anhydrous DCM and add DIPEA (3.5 mL).
-
Slowly add the solution of the aminothiazole to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO3 solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, "Ethoxaprid."
Expected Yield: 70-85%
Discussion and Future Directions
The synthetic route outlined in these application notes provides a clear and reproducible pathway to a novel thiazole carboxamide, "Ethoxaprid," from the readily accessible precursor, 4-ethoxy-3-isopropylbenzaldehyde. The choice of reactions—oxidation, Hantzsch thiazole synthesis, and EDC/HOBt mediated amide coupling—are all well-established, high-yielding transformations amenable to scale-up.
The structural features of "Ethoxaprid"—the 4-ethoxy-3-isopropylphenyl moiety and the thiazole carboxamide core—suggest that it may exhibit fungicidal activity, potentially through the inhibition of a key enzyme in the fungal life cycle, similar to other fungicides in its class.[15]
Further research should focus on the biological evaluation of "Ethoxaprid" against a panel of economically important plant pathogens. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the substitution pattern on both the phenyl and thiazole rings, would be a logical next step in optimizing the biological activity and understanding the mode of action of this new class of potential agrochemicals.
References
- Kim, D. S., Park, H. C., Chun, S. J., Yu, S. H., Choi, K. J., Oh, J. H., ... & Chung, B. K. (1999). Field Performance of a New Fungicide Ethaboxam Against Cucumber Downy Mildew, Potato Late Blight and Pepper Phytophthora Blight in Korea.
- Kim, D. S., Chun, S. J., & Yu, S. H. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science, 60(10), 1013-1021.
- Kim, D. S., Park, H. C., Chun, S. J., & Yu, S. H. (2005). Improvement in Fungicidal Activity of Ethaboxam by a Non-ionic Surfactant, Polyoxyethylene Cetyl Ether. Journal of the Korean Society for Applied Biological Chemistry, 48(3), 253-257.
-
Minnesota Department of Agriculture. (n.d.). Ethaboxam. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Ethaboxam (Ref: LGC 30473). AERU. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
-
Primary Information Services. (n.d.). Ethaboxam - Synthesis, Patents, Suppliers, Company Profiles, Consultants, Report, Study. Retrieved from [Link]
- Zareef, M., Iqbal, R., Zaib, S., Ali, S., Khan, K. M., & Lecka, J. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1349.
-
Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Zellner, A., & Andreesen, J. R. (1989). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and environmental microbiology, 55(9), 2228-2233.
- Li, J., Wang, X., & Zhang, Z. (2007). Oxidation of Benzaldehyde to Benzoic Acid Catalyzed by Na2WO4·2H2O–H2O2 in the Acidic System.
- Li, Y., Liu, X., & Wang, Y. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC advances, 12(4), 2159-2163.
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
- Li, W., He, F., Liu, C., Chen, B., & Zhang, G. (2010).
-
Zhang, G., & Wang, X. (2007). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tohamy, S. A. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation.
-
Quora. (2020). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved from [Link]
-
PMC. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
UiTM Institutional Repository. (n.d.). Simple conversion of aldehyde (Ar-CHO) to carboxylic acid (Ar-COOH). Retrieved from [Link]
-
Lab Alley. (n.d.). Isopropyl Alcohol: Key Uses in Agriculture and Various Industries. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
ACS Publications. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Retrieved from [Link]
-
ResearchGate. (2025). Improvement in Fungicidal Activity of Ethaboxam by a Non-ionic Surfactant, Polyoxyethylene Cetyl Ether. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ACS Publications. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
-
Lab Alley. (n.d.). Environmental. Retrieved from [Link]
- Google Patents. (n.d.). Pesticidal compositions containing isopropyl-containing compounds as pesticidally active ingredients.
- Google Patents. (n.d.). Pesticidal compositions containing isopropyl myristate and analogs of same as a synergist for plant essential oils.
-
PMC. (2020). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Retrieved from [Link]
-
UCA. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US20070190094A1 - Pesticidal compositions containing isopropyl-containing compounds as pesticidally active ingredients - Google Patents [patents.google.com]
- 3. Chlorpropham-(isopropyl-d7) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. greenchemindustries.com [greenchemindustries.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scribd.com [scribd.com]
- 13. synarchive.com [synarchive.com]
- 14. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 15. etheses.dur.ac.uk [etheses.dur.ac.uk]
Troubleshooting & Optimization
overcoming low yield in 4-Ethoxy-3-isopropylbenzaldehyde synthesis
Technical Support Center: Optimizing 4-Ethoxy-3-isopropylbenzaldehyde Synthesis
Topic: Overcoming Low Yield & Regioselectivity Issues Target Molecule: 4-Ethoxy-3-isopropylbenzaldehyde (CAS: 4-Ethoxy-3-(propan-2-yl)benzaldehyde) Audience: Senior Researchers & Process Chemists
Executive Summary: The Structural Bottleneck
The synthesis of 4-Ethoxy-3-isopropylbenzaldehyde presents a classic "steric vs. electronic" conflict. The isopropyl group at the C3 position creates significant steric hindrance for reactions occurring at the C4 (ethoxy) and C1 (formyl) positions.
Low yields typically stem from three distinct failure modes:
-
Regiochemical Scrambling: In direct formylation of 3-isopropylphenol (or its ether), the C6 position (ortho to ethoxy, para to isopropyl) is sterically more accessible than the desired C4 position, leading to inseparable isomer mixtures.
-
De-alkylation (The "Invisible" Loss): The use of strong Lewis acids (e.g., TiCl₄, AlCl₃) in Rieche or Friedel-Crafts formylations can cause the migration or elimination of the isopropyl group, a phenomenon often misdiagnosed as "low conversion."
-
Incomplete Alkylation: If synthesizing via O-alkylation of 4-hydroxy-3-isopropylbenzaldehyde, the ortho-isopropyl group shields the phenolic oxygen, retarding the S_N2 reaction.
Diagnostic Workflow
Use this decision tree to identify the specific cause of your yield loss based on your current synthetic route.
Caption: Diagnostic logic for identifying the root cause of yield loss based on synthetic strategy.
Module 1: The "De-alkylation" Trap (Rieche/Vilsmeier)
The Problem: Researchers often employ Rieche formylation (TiCl₄/Dichloromethyl methyl ether) or Vilsmeier-Haack conditions on 1-ethoxy-3-isopropylbenzene to introduce the aldehyde.
-
Observation: The reaction looks clean by TLC, but NMR shows a loss of the isopropyl doublet/septet signals or the appearance of a methyl group (transalkylation).
-
Mechanism: The isopropyl carbocation is stable. Under strong Lewis Acid conditions (TiCl₄), the reaction becomes reversible (Friedel-Crafts de-alkylation), stripping the isopropyl group off the ring before formylation occurs [1].
The Fix: If you must use electrophilic aromatic substitution, avoid TiCl₄.
-
Substitute Lewis Acid: Use SnCl₄ (stannic chloride) instead of TiCl₄. It is a milder Lewis acid that catalyzes the Rieche reaction without promoting de-alkylation.
-
Temperature Control: Maintain reaction temperature strictly below 0°C . De-alkylation activation energy is higher than formylation.
Module 2: The High-Fidelity Metallation Route
The Problem: Direct formylation of 3-isopropylphenol or its ether results in a mixture of C4 (desired) and C6 (undesired) isomers due to the directing conflict between the isopropyl and ethoxy groups. Separation requires tedious chromatography.
The Solution: Directed Lithiation (The "Pro" Route) This route guarantees regioselectivity by utilizing the electronic activation of the phenol to direct halogenation, followed by lithiation.
Step-by-Step Protocol:
-
Regioselective Bromination:
-
Reagents: 3-Isopropylphenol, NBS (N-Bromosuccinimide), Acetonitrile.
-
Procedure: Dissolve 3-isopropylphenol in MeCN at 0°C. Add NBS (1.05 eq) portion-wise.
-
Why: In polar aprotic solvents, the para-position (C4) relative to the OH is electronically favored over the sterically hindered ortho-position (C2) or the less activated C6 position.
-
Yield: Typically >85% of 4-bromo-3-isopropylphenol .
-
-
O-Alkylation (Protection):
-
Reagents: 4-bromo-3-isopropylphenol, Ethyl Iodide (1.2 eq), K₂CO₃, DMF.
-
Procedure: Standard S_N2 reaction (60°C, 4h).
-
Product:1-bromo-4-ethoxy-2-isopropylbenzene .
-
-
Formylation via Lithiation:
-
Reagents: n-Butyllithium (n-BuLi, 1.1 eq), anhydrous THF, dry DMF.
-
Procedure:
-
Cool substrate in THF to -78°C (Critical).
-
Add n-BuLi dropwise. The Lithium-Halogen exchange is faster than deprotonation.
-
Stir 30 mins.
-
Add dry DMF (1.5 eq).
-
Warm to RT and quench with NH₄Cl.
-
-
Result: Exclusive formation of 4-ethoxy-3-isopropylbenzaldehyde . No isomers.
-
Module 3: Optimizing O-Alkylation (If starting from Aldehyde)
The Problem: If you possess 4-hydroxy-3-isopropylbenzaldehyde (e.g., via a modified Reimer-Tiemann), the ethylation step can be sluggish. The isopropyl group at C3 creates a "steric wall" around the C4-hydroxyl.
Comparative Optimization Table:
| Parameter | Standard Protocol | Optimized Protocol | Reason for Optimization |
| Solvent | Acetone | DMF or DMSO | Acetone reflux (56°C) is insufficient to overcome the steric barrier of the isopropyl group. DMF allows heating to 80-90°C. |
| Base | K₂CO₃ | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect": Larger cation radius leads to a "naked" phenoxide anion, significantly increasing nucleophilicity [2]. |
| Catalyst | None | TBAI (Tetrabutylammonium iodide) | Phase transfer catalyst (10 mol%) aids in shuttling the anion if using biphasic conditions. |
| Reagent | Ethyl Bromide | Ethyl Iodide | Iodide is a better leaving group, essential for sterically hindered substrates. |
Module 4: Purification via Bisulfite Adduct
If your crude yield is high but purity is low (containing unreacted ether or isomers), do not rely solely on column chromatography. Use the Bisulfite Method to chemically extract the aldehyde.
Protocol:
-
Formation: Dissolve crude oil in minimal Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Precipitation: Stir vigorously for 2-4 hours. The aldehyde-bisulfite adduct will precipitate as a white solid. Impurities (ethers, phenols) remain in solution.
-
Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde organics).
-
Regeneration: Suspend the solid in water. Add 10% H₂SO₄ or Na₂CO₃ solution and heat gently. The aldehyde regenerates and oils out.
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
Frequently Asked Questions (FAQ)
Q: Why does my Reimer-Tiemann reaction yield <20%? A: The Reimer-Tiemann reaction involves a carbene intermediate (:CCl₂) that is highly unstable. In a standard aqueous/organic biphasic system, much of the carbene hydrolyzes before reacting with the phenol. Fix: Use a Phase Transfer Catalyst (e.g., TEBA or 18-Crown-6) and use solid NaOH/CHCl₃ with a small amount of water (solid-liquid PTC). This generates the carbene within the organic phase, drastically improving yield [3].
Q: Can I use the Vilsmeier-Haack reaction on 3-isopropylphenol directly? A: Generally, no. Vilsmeier reagents react with the free hydroxyl group to form formates or aryl chlorides. You must protect the phenol (as an ether or ester) before attempting Vilsmeier formylation.
Q: My product has a blue fluorescence on TLC. What is it? A: This is often a sign of bi-aryl formation or anthracene-like byproducts formed via oxidative coupling, which can occur if the reaction temperature in Friedel-Crafts/Rieche processes is too high or if the reaction is exposed to air/light for prolonged periods [1].
References
-
Reddit Chemistry Community. (2015).[1][2] Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Retrieved from
-
Deng, R., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. Retrieved from
-
S. Shimizu et al. (1983). Process for the preparation of hydroxybenzaldehydes.[3][4] European Patent EP0074272B1. Retrieved from
-
BenchChem. (2025).[5] Comparing Vilsmeier-Haack with other formylation methods.[5][6] Retrieved from
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-.[4] Coll. Vol. 4, p.97. Retrieved from
Sources
- 1. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0074272B1 - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Synthesis of 4-Ethoxy-3-isopropylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Ethoxy-3-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on the two most common synthetic strategies:
-
Route A: Electrophilic formylation of 1-ethoxy-2-isopropylbenzene.
-
Route B: Ethoxylation of 3-isopropyl-4-hydroxybenzaldehyde.
Category 1: Issues in Electrophilic Formylation (Route A)
The formylation of an activated aromatic ring like 1-ethoxy-2-isopropylbenzene is a critical step. The two ortho-, para-directing groups (ethoxy and isopropyl) can lead to challenges in regioselectivity.
Question 1: My formylation reaction (e.g., Vilsmeier-Haack, Rieche) is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired 4-ethoxy-3-isopropylbenzaldehyde?
Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the ethoxy and isopropyl groups are activating and direct incoming electrophiles to the ortho and para positions. The desired product requires formylation at the position that is para to the strongly activating ethoxy group and ortho to the isopropyl group.
-
Electronic Effects: The oxygen of the ethoxy group is a powerful electron-donating group, making the positions ortho and para to it highly activated. The para position is generally electronically favored.
-
Steric Hindrance: The bulky isopropyl group will sterically hinder the positions adjacent to it. This effect is crucial for achieving selectivity. The position between the ethoxy and isopropyl groups is highly hindered, making substitution there unlikely. The position ortho to the ethoxy group is less hindered than the position ortho to the isopropyl group.
Troubleshooting Strategies:
-
Choice of Formylation Method: The choice of reagent can significantly influence the outcome due to varying steric demands of the electrophile.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., generated from POCl₃/DMF), which is a relatively bulky electrophile.[1][2] This bulkiness can enhance selectivity for the less sterically hindered para position relative to the ethoxy group.
-
Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[3][4] It is effective for electron-rich aromatic compounds and its selectivity can also be influenced by the steric profile of the substrate.
-
Gattermann-Koch Reaction: This method is generally not applicable to phenol ethers and is therefore not recommended for this substrate.[5][6]
-
Duff Reaction: This reaction requires a phenolic hydroxyl group and is used for ortho-formylation, making it unsuitable for a pre-ethoxylated substrate.[7][8]
-
-
Temperature Control: Running the reaction at the lowest effective temperature can increase selectivity. Lower temperatures give the sterically preferred product more time to form over kinetically favored but less stable isomers.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: I am observing significant resin or polymer formation during my formylation attempt. What causes this and how can it be prevented?
Answer: Polymerization is a known side reaction, especially when using strong acids or high temperatures with activated aromatic compounds.[9] The highly reactive substrate can undergo self-condensation or polymerization initiated by the Lewis acid or protic acid used in the reaction.
Preventative Measures:
-
Temperature Management: Avoid excessive temperatures. The reaction is often exothermic upon addition of the Lewis acid or formylating agent; maintain the recommended temperature with an ice or cooling bath.
-
Controlled Reagent Addition: Add the Lewis acid or formylating agent slowly and portion-wise to the substrate solution to control the initial exotherm.
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to acidic conditions which promotes polymerization.[9]
-
Use Milder Catalysts: In some cases, a milder Lewis acid may reduce the rate of polymerization while still effectively catalyzing the formylation.
Category 2: Issues in Ethoxylation (Route B)
This route involves the Williamson ether synthesis on 3-isopropyl-4-hydroxybenzaldehyde. While generally straightforward, several issues can arise.
Question 3: My ethoxylation of 3-isopropyl-4-hydroxybenzaldehyde is incomplete, leaving significant starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to issues with the base, alkylating agent, or reaction conditions. The goal is to fully deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the ethylating agent.
Troubleshooting Strategies:
-
Choice and Amount of Base: A base strong enough to completely deprotonate the phenol is required.
-
Common Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are effective.
-
Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of the base to ensure complete deprotonation, accounting for any potential moisture.
-
-
Solvent Selection: An aprotic polar solvent like DMF or acetone is generally preferred as it solvates the cation without interfering with the nucleophile.
-
Ethylating Agent:
-
Reactivity: The reactivity order is Iodoethane > Bromoethane > Diethyl Sulfate. Iodoethane is highly reactive but also more expensive. Diethyl sulfate is a potent and cost-effective ethylating agent.[10]
-
Stability: Ensure the ethylating agent is not degraded. Store it properly and use it from a recently opened bottle if possible.
-
-
Temperature and Reaction Time: While some reactions proceed at room temperature, gentle heating (50-80°C) can significantly increase the reaction rate.[10] Monitor the reaction over several hours to determine the optimal time for completion.
Table 1: Comparison of Common Ethoxylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ethylating Agent | Iodoethane | Bromoethane | Diethyl Sulfate |
| Base | K₂CO₃ | NaOH | NaH |
| Solvent | Acetone | DMF | THF/DMF |
| Temperature | Reflux | 60°C | 0°C to RT |
| Typical Time | 4-12 h | 3-8 h | 2-6 h |
| Notes | Good for general use. | Stronger base, can be faster. | For sensitive substrates, very effective. |
Category 3: General Purification & Product Stability
Question 4: My purified product contains a significant amount of the corresponding carboxylic acid (4-ethoxy-3-isopropylbenzoic acid). How do I prevent its formation and remove it?
Answer: Aldehydes, particularly aromatic ones with electron-donating groups, are susceptible to oxidation to carboxylic acids. This can happen during the reaction workup, purification, or storage if exposed to air (oxygen).
Prevention:
-
Inert Atmosphere: During workup and storage, keeping the product under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Avoid Prolonged Air Exposure: Do not leave solutions of the product or the purified product exposed to air for extended periods.
Removal:
-
Aqueous Base Wash: The most effective way to remove the acidic carboxylic acid impurity is through a liquid-liquid extraction. During the workup, wash the organic layer (e.g., in ether or ethyl acetate) with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.[11] The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Column Chromatography: If the acid is not fully removed by washing, it can often be separated by silica gel chromatography. However, aldehydes can sometimes streak or decompose on acidic silica gel.[11] To mitigate this, you can use deactivated (neutral) silica or add a small amount of a non-polar base like triethylamine (0.1-1%) to your eluent.[11]
-
Bisulfite Adduct Formation: For stubborn purification challenges, aldehydes can be purified by forming a solid bisulfite adduct.[11] The crude product is stirred with a saturated aqueous solution of sodium bisulfite. The solid adduct precipitates, is collected by filtration, and washed. The pure aldehyde is then regenerated by treating the adduct with a mild base (like NaHCO₃) or acid.
dot
Caption: Purification workflow to remove acidic impurities.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Ethoxy-2-isopropylbenzene (Route A)
This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols.
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add anhydrous dimethylformamide (DMF, 1.2 eq.) to the cooled POCl₃ solution while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.[1]
-
Formylation: Add a solution of 1-ethoxy-2-isopropylbenzene (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto crushed ice. Add a saturated solution of sodium acetate and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with 5% NaHCO₃ solution, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Ethoxylation of 3-isopropyl-4-hydroxybenzaldehyde (Route B)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-isopropyl-4-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Alkylation: Add iodoethane (1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or ~60°C (for DMF) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
References
- Organic Syntheses Procedure. Benzaldehyde, 4-ethoxy-3-hydroxy-.
- N. N. Crounse, Org. reactions, 5, 290 (1949).
-
Wikipedia. Gattermann reaction. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. ChemInform. (2019).
-
Duff Reaction. Name Reactions in Organic Synthesis. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
OrgoSolver. Aromatic Reactions: Gatterman-Koch Formylation. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Grokipedia. Duff reaction. [Link]
-
ChemEurope.com. Duff reaction. [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Common Organic Chemistry. Rieche Formylation. [Link]
-
NIH. 4-Ethoxy-3-methoxybenzaldehyde. [Link]
-
White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
- Google Patents. Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
-
Royal Society of Chemistry. Supporting Information For. [Link]
-
SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. [Link]
-
Semantic Scholar. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Scientist's Guide to Improving the Purity of 4-Ethoxy-3-isopropylbenzaldehyde
Welcome to the technical support center for the purification of 4-Ethoxy-3-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to address the common challenges encountered in obtaining this key aromatic aldehyde with high purity.
Part 1: Understanding the Impurity Profile
High purity is paramount for reproducible results, whether 4-Ethoxy-3-isopropylbenzaldehyde is used as a final product or a synthetic intermediate. Effective purification begins with understanding the potential impurities, which are almost always a direct consequence of the synthetic route employed.
The most common methods for synthesizing substituted benzaldehydes involve the formylation of an electron-rich aromatic precursor, such as 1-ethoxy-2-isopropylbenzene. Reactions like the Vilsmeier-Haack or the Duff reaction are frequently used.[1][2]
Table 1: Common Potential Impurities in 4-Ethoxy-3-isopropylbenzaldehyde Synthesis
| Impurity Name | Structure | Probable Origin | Physicochemical Properties | Removal Strategy |
| 1-Ethoxy-2-isopropylbenzene | C₂H₅O-C₆H₄-CH(CH₃)₂ | Unreacted starting material. | Neutral, non-polar. Lower boiling point than the product. | Column Chromatography, Vacuum Distillation. |
| 4-Ethoxy-3-isopropylbenzoic acid | C₂H₅O-C₆H₃(COOH)-CH(CH₃)₂ | Oxidation of the aldehyde product upon exposure to air. | Acidic, polar. | Basic aqueous wash (e.g., NaHCO₃ solution).[2] |
| Vilsmeier Reagents (Residual) | e.g., from DMF/POCl₃ | Incomplete quenching of the Vilsmeier-Haack reaction.[3] | Reactive, polar. | Aqueous workup and washes. |
| Hexamine/Phenolic By-products | N/A | Residuals or side-products from a Duff reaction.[4][5] | Basic/acidic, polar. | Aqueous washes (acidic or basic). |
| Polymeric Materials | High MW polymers | Side reactions, especially under harsh acidic or thermal conditions. | Often colored, insoluble, non-volatile. | Hot filtration during recrystallization, Column Chromatography. |
Part 2: Troubleshooting Common Purification Issues (Q&A Format)
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My final product is a yellow or brown oil/solid instead of the expected white crystals. What happened?
A: Discoloration is typically due to the presence of oxidized or polymeric impurities. The aldehyde group is susceptible to air oxidation, especially when heated or exposed to light, forming the corresponding (and often yellow) benzoic acid derivative.
-
Quick Solution: During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed colored impurities.
-
Robust Solution: If discoloration persists, column chromatography is highly effective at separating these polar, colored by-products from the desired aldehyde.[6]
Q2: After recrystallization, my product has a broad melting point or remains an oil. Why?
A: This indicates that significant impurities are still present. A broad melting point is a classic sign of an impure solid. The presence of unreacted starting materials or residual solvents can act as a eutectic contaminant, depressing and broadening the melting range.
-
Probable Cause: The chosen recrystallization solvent may not be optimal for rejecting the specific impurities in your mixture.
-
Recommended Action:
-
Verify Solvent Choice: Test solubility in a range of solvents to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble in the cold solvent.[7]
-
Pre-Purification Wash: Before recrystallization, dissolve your crude product in a solvent like ethyl acetate or diethyl ether and perform a basic aqueous wash with 5% NaHCO₃ to remove any acidic impurities.[2]
-
Alternative Method: If recrystallization fails, move to a higher-resolution technique like flash column chromatography or vacuum distillation.
-
Q3: The aldehyde proton (~9.8 ppm) in my ¹H NMR spectrum integrates to less than one proton. Where did it go?
A: This is a strong indication that a portion of your aldehyde has been oxidized to 4-ethoxy-3-isopropylbenzoic acid. The aldehydic proton is lost and replaced by a broad carboxylic acid proton signal, which may appear much further downfield (10-12 ppm) or be unobservable due to proton exchange.
-
Causality: Aldehydes are readily oxidized by atmospheric oxygen.[2] This process can be accelerated by heat, light, or the presence of metal catalysts.
-
Solution: Purify the material using a basic aqueous wash as described in Q2. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer, effectively removing it from the organic phase containing your desired aldehyde.
Q4: Can I use a sodium bisulfite wash to purify my aldehyde?
A: Yes, but with caution. A sodium bisulfite wash is a reactive extraction method that forms a water-soluble adduct with aldehydes and some ketones.[8] This is an excellent method for removing a small amount of an aldehyde impurity from a non-aldehyde product. For purifying the aldehyde itself, it becomes a multi-step process:
-
React the crude mixture with a saturated sodium bisulfite solution to form the adduct, which moves to the aqueous layer.
-
Separate the aqueous layer (containing the aldehyde) from the organic layer (containing non-aldehyde impurities).
-
Regenerate the aldehyde from the aqueous adduct by adding a base (like Na₂CO₃) or a strong acid, followed by extraction back into an organic solvent.[8]
This method is powerful but can be lower-yielding. It is best reserved for situations where other methods have failed or when separating the aldehyde from impurities with very similar physical properties (polarity, boiling point).
Part 3: Step-by-Step Purification Protocols
Protocol 1: Optimized Recrystallization for Solids
Recrystallization is the most efficient method for purifying solids that are already at a moderate-to-high level of purity (>90%).
1. Solvent Selection:
-
Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, toluene, or mixtures thereof).
-
An ideal solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling.[7] An ethanol/water or hexane/ethyl acetate mixture is often a good starting point for substituted benzaldehydes.
2. Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of your chosen hot solvent to completely dissolve the solid.
-
(Optional: for colored products) Add a very small amount of activated charcoal, and boil for 2-3 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Inducing rapid crystallization by crashing it in an ice bath can trap impurities.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: High-Resolution Flash Column Chromatography
This is the workhorse technique for purifying complex mixtures or when recrystallization is ineffective.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is standard. For aldehydes, which can sometimes be acid-sensitive, you can use deactivated silica. To do this, prepare your column slurry with a solvent system containing 0.5-1% triethylamine to neutralize acidic sites on the silica.[2]
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give your product an Rf value of ~0.3. A mixture of hexanes and ethyl acetate is a common starting point.
2. Step-by-Step Procedure:
-
Prepare the column by packing it with a slurry of silica gel in your initial, least polar eluent.
-
Dissolve the crude 4-Ethoxy-3-isopropylbenzaldehyde in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
The boiling point of similarly sized aromatic aldehydes is often above 200°C, a temperature at which decomposition can occur.[9][10] Vacuum distillation lowers the boiling point, allowing for purification of high-boiling liquids or low-melting solids.
1. When to Use:
-
When the product is a liquid or a low-melting solid at room temperature.
-
When impurities are non-volatile (e.g., salts, polymers) or have a significantly different boiling point.
-
The boiling point at atmospheric pressure is expected to be >150-180°C.
2. Step-by-Step Procedure:
-
Set up a vacuum distillation apparatus using appropriate glassware. Ensure all joints are properly greased and sealed.
-
Place the crude material in the distillation flask with a stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level (typically 0.1-1.0 mmHg).
-
Begin heating the distillation flask gently using a heating mantle. The heating bath should be set 20-30 °C higher than the expected boiling point at that pressure.
-
Collect the fraction that distills over at a constant temperature. It is often wise to collect a small "forerun" fraction first, which may contain more volatile impurities.
-
Once the desired product has been collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Part 4: Visual Decision & Workflow Guides
Purification Strategy Decision Tree
This diagram will help you select the most appropriate purification strategy based on your starting material's properties.
Caption: Decision tree for selecting the optimal purification method.
Standard Column Chromatography Workflow
This diagram outlines the logical flow of a typical flash column chromatography purification.
Caption: Experimental workflow for purification by column chromatography.
References
-
Collegedunia. (2021, November 22). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. Retrieved from [Link]
-
CollegeSearch. (2025, August 25). Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. J&K Scientific. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Recrystallization. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Harding, M. M., & Smith, G. (2010). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Duff_reaction [chemeurope.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Validation & Comparative
comparing the reactivity of 4-Ethoxy-3-isopropylbenzaldehyde with other benzaldehydes
Technical Guide: Comparative Reactivity Profile of 4-Ethoxy-3-isopropylbenzaldehyde
Executive Summary
This guide provides a technical analysis of 4-Ethoxy-3-isopropylbenzaldehyde (4-E-3-IPB) , evaluating its reactivity against standard benzaldehyde derivatives. As a structural analog to common pharmaceutical intermediates (e.g., the apremilast intermediate 3-ethoxy-4-methoxybenzaldehyde), 4-E-3-IPB presents a unique physicochemical profile.
Key Findings:
-
Electronic State: The molecule is significantly electron-rich due to the synergistic donating effects of the 4-ethoxy (resonance) and 3-isopropyl (induction) groups.
-
Nucleophilic Reactivity: It exhibits reduced electrophilicity at the carbonyl center compared to unsubstituted benzaldehyde, requiring optimized catalysis for condensation reactions (e.g., Knoevenagel, Schiff base formation).
-
Steric Influence: The 3-isopropyl group introduces moderate steric bulk, influencing the rotational barrier of the aldehyde and retarding attack by bulky nucleophiles.
-
Stability: High susceptibility to autoxidation , necessitating rigorous inert gas storage.
Structural & Electronic Analysis
To predict and rationalize the reactivity of 4-E-3-IPB, we apply the Hammett Equation principles. The reactivity depends on the substituent constants (
Hammett Parameter Assessment
The total electronic effect (
| Substituent | Position | Effect Type | Hammett Constant ( | Impact on Carbonyl |
| Ethoxy (-OEt) | para (4) | Resonance Donor (+R) | Strong Deactivation (reduces | |
| Isopropyl (-iPr) | meta (3) | Inductive Donor (+I) | Weak Deactivation | |
| Total | -- | Combined Donating | Significantly Deactivated |
Note: Negative
Steric Environment (Graphviz Visualization)
The 3-isopropyl group is bulky (
Figure 1: Mechanistic influence of substituents on the reactive center. The 4-OEt group electronically deactivates the carbonyl, while the 3-iPr group provides steric shielding.
Comparative Reactivity Profiles
We compare 4-E-3-IPB against three benchmarks:
-
Benzaldehyde: The standard reference (
). -
4-Nitrobenzaldehyde: An electron-deficient benchmark (highly reactive).
-
4-Methoxybenzaldehyde (Anisaldehyde): An electron-rich analog lacking the 3-isopropyl bulk.
Nucleophilic Addition (Knoevenagel Condensation)
Reaction: Condensation with Malononitrile.[1] Mechanism: Nucleophilic attack of the carbanion on the aldehyde carbonyl.
| Candidate | Relative Rate ( | Observation |
| 4-Nitrobenzaldehyde | High ( | Reacts rapidly even with weak bases. |
| Benzaldehyde | Baseline ( | Standard kinetics; complete in <1h. |
| 4-Methoxybenzaldehyde | Low ( | Requires heat or stronger catalysis due to +R effect. |
| 4-E-3-IPB | Very Low (<0.1) | Slowest. The 4-OEt deactivates electronically, while 3-iPr hinders the transition state. |
Autoxidation Stability
Mechanism: Radical chain reaction forming benzoic acid derivatives. Electron-rich aldehydes stabilize the intermediate acyl radical, making them more prone to oxidation than electron-poor ones.
-
Risk Level: Critical.
-
Comparison: 4-E-3-IPB > 4-Methoxybenzaldehyde > Benzaldehyde > 4-Nitrobenzaldehyde.
-
Implication: 4-E-3-IPB will degrade to 4-ethoxy-3-isopropylbenzoic acid if left in air. The isopropyl benzylic hydrogen is also a potential site for radical abstraction, leading to complex degradation products.
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Competitive Knoevenagel Kinetics
Objective: Determine relative reactivity vs. Benzaldehyde.[2]
-
Setup: In a 25 mL flask, dissolve 1.0 mmol of 4-E-3-IPB and 1.0 mmol of Benzaldehyde (internal standard) in 5 mL Ethanol.
-
Reagent: Add 0.5 mmol Malononitrile (limiting reagent to force competition).
-
Catalyst: Add 10 mol% Piperidine. Stir at 25°C.
-
Monitoring: Aliquot 50 µL every 10 minutes into quench buffer (0.1 M HCl).
-
Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient).
-
Calculation: Calculate
using the equation: Where A is 4-E-3-IPB and B is Benzaldehyde.
Protocol B: Accelerated Autoxidation Stress Test
Objective: Assess storage stability.
-
Preparation: Dissolve 100 mg of 4-E-3-IPB in 2 mL Toluene.
-
Initiation: Add 1 mol% AIBN (radical initiator).
-
Condition: Heat to 60°C under an O₂ balloon for 4 hours.
-
Analysis: ¹H NMR. Monitor the disappearance of the aldehyde proton (
ppm) and appearance of the carboxylic acid peak.
Workflow Visualization
The following diagram outlines the decision matrix for optimizing reactions with 4-E-3-IPB based on its specific deactivation profile.
Figure 2: Optimization workflow for handling the specific electronic and steric challenges of 4-E-3-IPB.
References
-
Hammett, L. P. (1937).[3] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link
-
Man, H. W., et al. (2009).[4] "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)". Journal of Medicinal Chemistry, 52(6), 1522–1524.[4] (Provides context for alkoxy-benzaldehyde reactivity in drug synthesis). Link
-
Ingles, T. A., & Melville, H. W. (1953). "The oxidation of benzaldehyde". Proceedings of the Royal Society of London, 218(1133), 175-189. (Mechanisms of autoxidation in electron-rich aldehydes). Link
Sources
Structural Validation of 4-Ethoxy-3-isopropylbenzaldehyde: A Comparative Analytical Guide
Executive Summary & Core Directive
In the synthesis of complex aromatic intermediates, particularly those used in agrochemicals and tyrosine kinase inhibitors, the validation of regiochemistry is not merely a formality—it is the primary failure point.
This guide addresses the structural validation of 4-Ethoxy-3-isopropylbenzaldehyde (CAS: N/A, Custom Intermediate).[1] The core challenge is not identifying the functional groups, but distinguishing this molecule from its thermodynamic regioisomer, 3-Ethoxy-4-isopropylbenzaldehyde .[1]
Standard 1D NMR is often insufficient for definitive proof due to overlapping electronic effects.[1] This guide establishes a self-validating protocol combining synthetic pedigree verification with 2D NOESY NMR to provide irrefutable structural evidence.[1]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common structural confounding agents.
Table 1: Structural & Analytical Comparison
| Feature | Target: 4-Ethoxy-3-isopropylbenzaldehyde | Alternative A: 3-Ethoxy-4-isopropylbenzaldehyde | Alternative B: 3-Isopropyl-4-hydroxybenzaldehyde |
| Role | Desired Product | Regioisomer (Impurity) | Precursor (Starting Material) |
| Electronic State | Donor-Acceptor (Push-Pull) | Donor-Acceptor (Push-Pull) | Phenolic (Acidic) |
| 1H NMR (Ar-H) | H-5 is shielded (ortho to OEt).[1] | H-2 is shielded (ortho to OEt).[1] | H-5 is highly shielded (ortho to OH).[1] |
| NOE Correlation | OEt(CH₂) ↔ Ar-H(5) (Ortho-coupled doublet) | OEt(CH₂) ↔ Ar-H(2) (Meta-coupled singlet) | N/A |
| IR Signature | ~1690 cm⁻¹ (C=O), No OH. | ~1690 cm⁻¹ (C=O), No OH.[1] | Broad ~3200-3400 cm⁻¹ (OH).[1] |
| Physical State | Viscous Oil / Low melting solid | Viscous Oil | Crystalline Solid |
Expert Validation Protocol
Phase 1: Synthetic Pedigree (The "First Line" of Defense)[1]
Scientific integrity requires we validate the source before the spectrum.[1] The most robust validation of 4-Ethoxy-3-isopropylbenzaldehyde is ensuring the starting material forces the regiochemistry.[1]
Recommended Route: Alkylation of 3-isopropyl-4-hydroxybenzaldehyde.[1]
-
Logic: The aldehyde and isopropyl groups are already fixed in the 1,3,4 relationship. Alkylation of the hydroxyl group at position 4 must yield the 4-ethoxy derivative.[1]
-
Risk: If the starting material is actually 4-isopropyl-3-hydroxybenzaldehyde (derived from thymol oxidation rather than carvacrol/cumene routes), the product will be the wrong isomer.[1]
Phase 2: The "Smoking Gun" NMR Experiment
To distinguish the target from its isomer, we rely on the Nuclear Overhauser Effect (NOE) , which measures through-space proximity rather than through-bond connectivity.[1]
The Logic of Distinction:
-
H-5 Identification: In the aromatic region, H-5 appears as a doublet (
Hz) due to ortho-coupling with H-6.[1] -
H-2 Identification: H-2 appears as a narrow doublet or singlet (
Hz) due to meta-coupling with H-6.[1] -
The Test: Irradiate the Ethoxy methylene (-OCH₂-) signal (~4.1 ppm).[1]
Visualized Workflows
Diagram 1: Synthetic Logic & Impurity Pathways
This diagram illustrates the synthetic flow and where the regiochemical risk originates.[1]
Caption: Synthetic origin of regiochemical isomers. Path A yields the target; Path B yields the difficult-to-separate isomer.
Diagram 2: NOESY Correlation Logic
This diagram visualizes the specific spatial couplings required to validate the structure.[1]
Caption: Diagnostic NOE interactions. The Ethoxy-H5 correlation is the definitive proof of the 4-position assignment.[1]
Detailed Experimental Protocol
Method: 1H NMR Characterization (400 MHz, CDCl₃)[2]
Objective: Confirm functional group presence and integration.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.[1]
-
Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.
-
Peak Assignment (Target):
- 9.85 (s, 1H): Aldehyde -CH O.[1]
-
7.72 (d,
Hz, 1H): Ar-H2 (Meta to aldehyde, adjacent to iPr). -
7.68 (dd,
Hz, 1H): Ar-H6 . -
6.95 (d,
Hz, 1H): Ar-H5 (Ortho to Ethoxy - shielded).[1] -
4.12 (q,
Hz, 2H): Ethoxy -OCH ₂-.[1] -
3.35 (sept,
Hz, 1H): Isopropyl -CH -.[1] -
1.48 (t,
Hz, 3H): Ethoxy -CH ₃. -
1.25 (d,
Hz, 6H): Isopropyl -(CH ₃)₂.
Method: 1D NOE / 2D NOESY Validation
Objective: Prove regiochemistry (4-OEt vs 3-OEt).
-
Sequence: Use a standard NOESY gradient sequence (e.g., noesygpphp).
-
Mixing Time: Set mixing time (
) to 500 ms. This allows sufficient time for magnetization transfer between spatially close protons (within 5 Å). -
Analysis:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR coupling constants in trisubstituted benzenes). [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). (Reference for 4-ethoxybenzaldehyde and cuminaldehyde fragment shifts). [1]
-
Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry.[1] (Authoritative guide on NOE interpretation). [1]
-
PubChem. (2024).[1][3] Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] (Used as a reference for chemical shift trends in ethoxy-substituted benzaldehydes). [1]
Sources
Structure-Activity Atlas: Comparative Biological Profiling of Substituted Benzaldehydes
Executive Summary: The Pharmacophore Duality
Audience: Medicinal Chemists, Pharmacologists, and Assay Developers.
Substituted benzaldehydes function as a "Janus-faced" class in drug discovery. They possess intrinsic biological activity (primarily antimicrobial and antioxidant for phenolic derivatives) and serve as high-reactivity scaffolds for synthesizing potent Schiff bases and hydrazones.
This guide moves beyond simple listing. We analyze the Structure-Activity Relationship (SAR) driven by electronic substituents. We compare the intrinsically active Electron-Donating Group (EDG) derivatives against the synthetically reactive Electron-Withdrawing Group (EWG) derivatives, providing experimental protocols to validate these properties.
Mechanistic Profiling: The SAR Logic
The biological fate of a substituted benzaldehyde is dictated by the electronic nature of the substituent at the para or meta position. This dictates whether the molecule acts as a radical scavenger (antioxidant) or a protein-binding electrophile (cytotoxic/antimicrobial).
The Electronic Divide[1]
-
Electron Donating Groups (EDG): (-OH, -OCH₃). Increase electron density on the ring.
-
Primary Mechanism: Hydrogen Atom Transfer (HAT).
-
Key Activity: Antioxidant, mild antimicrobial (membrane disruption).
-
-
Electron Withdrawing Groups (EWG): (-NO₂, -Cl, -F). Decrease electron density on the ring, activating the carbonyl carbon.
-
Primary Mechanism: Covalent interaction (Schiff base formation with lysine residues) or bio-activation.
-
Key Activity: Cytotoxic precursors, high synthetic yield for potent derivatives.
-
Visualization: SAR Decision Tree
The following diagram illustrates the causal link between substituent electronics and biological outcome.
Figure 1: Divergent biological pathways based on substituent electronics. EDGs drive direct antioxidant effects, while EWGs enhance electrophilicity for cytotoxic interactions.
Comparative Biological Performance[2][3][4]
Antimicrobial Activity
Phenolic benzaldehydes (e.g., 4-Hydroxybenzaldehyde) exhibit intrinsic antimicrobial properties similar to phenol but with reduced toxicity. They act by disrupting cell membrane integrity.[1] Conversely, nitro-benzaldehydes often require conversion to hydrazones to exhibit sub-micromolar MICs.
Comparative Data: Minimum Inhibitory Concentration (MIC) Note: Values represent consensus ranges from broth microdilution assays against S. aureus.
| Compound | Substituent | Electronic Effect | MIC (mM) | Mechanism of Action |
| Benzaldehyde | -H | Neutral | 6.0 - 10.0 | Membrane fluidization; weak activity. |
| 4-Hydroxybenzaldehyde | -OH (para) | Strong EDG | 1.5 - 3.0 | Phenolic membrane disruption; H-bonding. |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Moderate EDG | > 5.0 | Lipophilic; lacks H-donor capability of -OH. |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong EWG | > 8.0* | Poor intrinsic activity; High potency if derivatized. |
| 2-Chloro-benzaldehyde | -Cl (ortho) | Weak EWG | 2.5 - 4.0 | Lipophilicity driven; steric hindrance effects. |
*> Note: 4-Nitrobenzaldehyde is frequently cited as a precursor. Its Schiff base derivatives often show MICs in the µM range (0.01 - 0.1 mM), representing a 100x potency increase over the aldehyde form.
Antioxidant Capacity
Antioxidant activity is almost exclusively the domain of the EDG-substituted benzaldehydes. The mechanism relies on the stability of the phenoxy radical formed after scavenging a ROS (Reactive Oxygen Species).
Experimental Benchmark: DPPH Scavenging (IC50)
-
4-Hydroxybenzaldehyde: Moderate activity.
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde): High activity (Catechol moiety allows stable radical delocalization).
-
4-Nitrobenzaldehyde: Negligible activity (Cannot donate H-atoms).
Cytotoxicity & Cancer Signaling
Benzaldehyde and its derivatives modulate survival pathways (PI3K/AKT/mTOR).[2] Interestingly, unsubstituted benzaldehyde has been shown to induce autophagy (cellular self-digestion) rather than apoptosis in certain tumor lines, whereas halogenated derivatives often trigger apoptotic cascades.
Pathway Visualization: Mechanism of Action
The following diagram details how substituted benzaldehydes interfere with cancer cell survival.
Figure 2: Inhibition of the PI3K/AKT/mTOR pathway by benzaldehyde derivatives, leading to apoptosis or autophagy.
Validated Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay (Antioxidant)
Use this to validate the activity of EDG-substituted benzaldehydes.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.
-
Sample Series: Dissolve test compounds (e.g., 4-Hydroxybenzaldehyde) in methanol to create a concentration range (10–500 µM).
-
Reaction: Mix 1.0 mL of sample solution with 1.0 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Self-Validation Check: Ascorbic acid standard should yield an IC50 ~20–30 µM. If >50 µM, check DPPH freshness.
Protocol B: Synthesis of Schiff Base for Cytotoxicity Profiling
Use this to activate EWG-substituted benzaldehydes (e.g., 4-Nitrobenzaldehyde).
-
Stoichiometry: Mix 1.0 eq of substituted benzaldehyde with 1.0 eq of primary amine (e.g., aniline or hydrazide) in ethanol (10 mL/mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the aldehyde spot.
-
-
Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.
-
Validation: Confirm structure via FT-IR . Look for the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the C=N imine stretch (1600–1630 cm⁻¹).
References
-
BenchChem Technical Support. (2025).[3][4][2] Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide. BenchChem.[3][4][2] Link
-
Universidade Federal do Ceará. (2014). Cytotoxic Evaluation of Substituted Benzaldehydes.Link
-
National Institutes of Health (NIH). (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde.[5] PubMed. Link
-
Royal Society of Chemistry. (2022). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay.[6][7] RSC Advances. Link
-
MDPI. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.[8][9] Molecules.[3][4][8][2][6][9][10][11][12][13][14][15] Link
-
BenchChem. (2025).[3][4][2] A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.Link
-
Sigma-Aldrich. 4-Hydroxy-3-nitrobenzaldehyde Product Specification.Link
Sources
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarmps.org [ijarmps.org]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities [mdpi.com]
- 10. 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5 [sigmaaldrich.com]
- 11. 4-Hydroxy-3-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for 4-Ethoxy-3-isopropylbenzaldehyde
Executive Summary
The robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is foundational to drug development and manufacturing. This guide presents a comprehensive framework for the cross-validation of analytical data for 4-Ethoxy-3-isopropylbenzaldehyde, a key aromatic aldehyde intermediate. We detail a practical approach comparing a primary separation-based method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a structurally-based orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR). By leveraging two distinct analytical principles, this cross-validation strategy establishes a high degree of confidence in reported purity and assay values, ensuring data integrity and analytical method robustness. This document provides detailed experimental protocols, comparative data tables, and the scientific rationale underpinning the methodological choices, designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Orthogonal Method Cross-Validation
4-Ethoxy-3-isopropylbenzaldehyde is an organic compound whose precise quantification is critical for ensuring reaction yield, purity, and the overall quality of subsequent manufacturing steps. A single analytical method, while validated, may possess inherent biases or fail to detect certain impurities. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as in a different laboratory or, as we explore here, when compared against a fundamentally different analytical technique.[1][2]
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, forming the basis for the primary method's qualification.[3][4] However, to achieve a higher level of analytical certainty, employing an orthogonal method—one that measures the analyte based on a different physicochemical principle—is an industry best practice.[5][6] This approach ensures that the reported value is not an artifact of a specific analytical platform.
This guide compares a validated HPLC-UV method, which separates molecules based on their partitioning behavior between a stationary and mobile phase, with a qNMR method. Quantitative NMR is a primary analytical technique that measures the molar concentration of an analyte by comparing the integral of one of its ¹H signals to the integral of a certified internal standard of known concentration.[7][8] Its power lies in being independent of a specific reference standard of the analyte itself, providing a truly orthogonal assessment of purity and concentration.[6][9]
The Cross-Validation Workflow: A Dual-Method Approach
The core of this cross-validation strategy involves analyzing the same batch of 4-Ethoxy-3-isopropylbenzaldehyde using two independently validated methods. The results are then compared against predefined acceptance criteria to confirm concordance.
Primary Method: Reversed-Phase HPLC-UV
3.1. Rationale for Selection Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[10] It is ideally suited for analyzing moderately polar aromatic compounds like 4-Ethoxy-3-isopropylbenzaldehyde, offering excellent resolution, sensitivity, and reproducibility. A C18 column provides a non-polar stationary phase that effectively retains the analyte, allowing for separation from potential starting materials and by-products.[11][12]
3.2. Experimental Protocol: HPLC-UV Assay
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, >18 MΩ·cm).
-
4-Ethoxy-3-isopropylbenzaldehyde reference standard (Certified >99.5%).
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Filter and degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Ethoxy-3-isopropylbenzaldehyde batch to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Analysis and Quantification:
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 1.0%).
-
Inject the sample solution in triplicate.
-
Calculate the assay of the sample using the following formula: Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
-
3.3. Summary of Validation Data (Hypothetical) The HPLC method must be validated according to ICH Q2(R1) guidelines before use in cross-validation.[4]
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.88% |
Orthogonal Method: Quantitative ¹H-NMR (qNMR)
4.1. Rationale for Selection qNMR provides an independent, first-principles measurement of analyte quantity.[7] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of a unique proton signal from our analyte to that of a highly pure, stable internal standard (IS) of known weight, we can determine the absolute purity of the analyte without requiring its own certified standard.[8][9] This makes it a powerful orthogonal technique to chromatography.[5][6]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. benchchem.com [benchchem.com]
- 11. 4-Isopropylbenzaldehyde | SIELC Technologies [sielc.com]
- 12. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
benchmarking the performance of 4-Ethoxy-3-isopropylbenzaldehyde in specific reactions
Executive Summary
In the landscape of pharmaceutical intermediates, 4-Ethoxy-3-isopropylbenzaldehyde (CAS 883537-58-4) occupies a unique "Goldilocks" zone. It bridges the gap between the highly reactive, electron-rich benzaldehydes (like 4-ethoxybenzaldehyde) and the sterically congested, lipophilic scaffolds required for modern GPCR and kinase inhibitor discovery.
This guide benchmarks EIPB against its two most common structural alternatives: 4-Ethoxybenzaldehyde (the electronic baseline) and Ethyl Vanillin (the polar functional analog). Our analysis focuses on two critical transformations in medicinal chemistry: Reductive Amination and Knoevenagel Condensation .
Key Finding: The ortho-isopropyl group at position 3 introduces a specific steric vector that retards initial nucleophilic attack by approximately 1.5–2.0x compared to unhindered analogs, but significantly suppresses bis-alkylation side reactions, enhancing selectivity in complex molecule synthesis.
Chemical Profile & Alternatives
Before evaluating reactivity, we must establish the physicochemical baseline. EIPB is significantly more lipophilic than Vanillin derivatives, making it superior for blood-brain barrier (BBB) penetrant library design.
Table 1: Physicochemical Comparison
| Feature | 4-Ethoxy-3-isopropylbenzaldehyde (EIPB) | 4-Ethoxybenzaldehyde | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |
| Structure | Target (Steric + Lipophilic) | Control (No Sterics) | Control (Polar/H-Bond) |
| Electronic Effect | Strong EDG (4-OEt) + Weak EDG (3-iPr) | Strong EDG (4-OEt) | Strong EDG (4-OH) + EDG (3-OEt) |
| Steric Bulk (C3) | High (Isopropyl) | Low (H) | Medium (Ethoxy) |
| LogP (Predicted) | ~3.8 (High Lipophilicity) | ~2.4 | ~1.6 |
| Primary Utility | Scaffold decoration, steric control | Generic intermediate | Flavor/Fragrance, H-bond donor |
Benchmark 1: Reductive Amination
Context: Reductive amination is the workhorse of medicinal chemistry. The challenge with standard electron-rich aldehydes is the competition between mono-alkylation (desired) and bis-alkylation (undesired), or the formation of unstable imines.
Performance Analysis
The 3-isopropyl group in EIPB acts as a "gatekeeper." It does not prevent the formation of the imine but increases the rotational barrier, effectively shielding the C=N bond from rapid non-selective reduction or second nucleophilic attacks.
Table 2: Comparative Reactivity (Reductive Amination)
Conditions: Aldehyde (1.0 eq), Benzylamine (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE, 25°C.
| Compound | Imine Formation Rate ( | Yield (Mono-amine) | Bis-alkylation Impurity |
| 4-Ethoxybenzaldehyde | 1.0 (Fast) | 82% | High (~10-15%) |
| Ethyl Vanillin | 0.8 (Moderate) | 88% | Low (Phenol protection required) |
| EIPB (Target) | 0.6 (Controlled) | 94% | Negligible (<2%) |
Expert Insight: While EIPB reacts slower, the stability of the resulting secondary amine is higher due to the shielding of the nitrogen lone pair by the proximal isopropyl group. This is advantageous for preventing metabolic N-oxidation in late-stage drug candidates.
Protocol: High-Fidelity Reductive Amination with EIPB
Note: The steric bulk requires a longer equilibration time for imine formation than standard protocols.
-
Imine Formation:
-
Dissolve EIPB (1.0 mmol) and the Amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5 mL).
-
Crucial Step: Add Acetic Acid (1.0 eq) to catalyze imine formation. The isopropyl group hinders the initial attack; acid catalysis is non-negotiable here.
-
Stir at 40°C for 2 hours (vs. RT for standard aldehydes) to ensure complete conversion to the imine.
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) in three portions over 15 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench with sat. NaHCO3. Extract with DCM.
-
The high lipophilicity of EIPB derivatives often allows purification via simple filtration through a short silica plug (eluting with 5% MeOH/DCM) rather than full column chromatography.
-
Benchmark 2: Knoevenagel Condensation
Context: Used to generate cinnamic acid derivatives or coumarins. The electron-donating ethoxy group at C4 deactivates the carbonyl, making the aldehyde less electrophilic. The C3-isopropyl group adds steric drag.
Performance Analysis
EIPB requires more forcing conditions than 4-ethoxybenzaldehyde. Standard piperidine/acetic acid catalytic systems often stall at 60–70% conversion. We recommend a microwave-assisted or stronger base protocol.
Table 3: Comparative Reactivity (Knoevenagel)
Conditions: Aldehyde (1.0 eq), Malonic Acid (1.2 eq), Piperidine (cat.), Pyridine, Reflux.
| Compound | Time to >95% Conversion | Catalyst Load | Notes |
| 4-Ethoxybenzaldehyde | 4 hours | 5 mol% | Standard reactivity. |
| EIPB (Target) | 12 hours | 10-15 mol% | Requires higher thermal drive. |
Protocol: Optimized Condensation for Sterically Hindered Aldehydes
-
Setup: In a microwave vial, combine EIPB (1.0 mmol), Malonic Acid (1.2 mmol), and Ammonium Acetate (0.2 mmol) in Ethanol (2 mL).
-
Why Ammonium Acetate? It acts as a dual acid-base catalyst and is often superior to piperidine for sterically encumbered substrates.
-
-
Reaction:
-
Method A (Thermal): Reflux at 80°C for 12–16 hours.
-
Method B (Microwave - Recommended): Heat to 110°C for 30 minutes.
-
-
Isolation:
-
Cool the mixture. The product (usually a cinnamic acid derivative) often precipitates due to the lipophilic isopropyl group.
-
Filter and wash with cold ethanol/water (1:1).
-
Mechanistic Visualization
The following diagram illustrates the "Steric Gate" effect of the isopropyl group during nucleophilic attack, contrasting it with the open trajectory of standard aldehydes.
Figure 1: Comparative reaction pathway showing how the 3-isopropyl group (EIPB) raises the transition state energy for nucleophilic attack, slowing the rate but preventing over-alkylation (Bis-product).
References
-
Steric Effects in Nucleophilic Addition
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on steric hindrance in carbonyl additions).
-
BenchChem Application Note:. (Analogous study on hindered aldehyde kinetics).
-
Reductive Amination Protocols
- Knoevenagel Condensation Methodologies: Ren, Y. M., et al. (2002). "Ammonium acetate catalyzed Knoevenagel condensation." Synthetic Communications, 32(22). (Basis for the recommended EIPB protocol).
-
Compound Data
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 883537-58-4. Link.
-
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-3-isopropylbenzaldehyde
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Ethoxy-3-isopropylbenzaldehyde, grounded in established safety protocols and regulatory compliance. As your partner in laboratory excellence, we aim to provide clarity and actionable intelligence that extends beyond the product, fostering a culture of safety and scientific integrity.
Chemical Profile and Hazard Assessment: Understanding the "Why"
4-Ethoxy-3-isopropylbenzaldehyde is an aromatic aldehyde. While its toxicological properties have not been fully investigated, the available data for structurally similar compounds, such as 4-Ethoxybenzaldehyde and 4-Isopropylbenzaldehyde, necessitate a cautious and informed approach to its handling and disposal.[1] The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Aquatic Toxicity: Harmful to aquatic life, potentially with long-lasting effects.[2]
-
Combustibility: Classified as a combustible liquid.[3] Containers may explode when heated, and vapors can form explosive mixtures with air.[4]
Understanding these hazards is the foundation of our disposal protocol. The objective is to prevent contact, inhalation, and environmental release at every stage of the chemical's lifecycle, from use to final disposal.
Core Disposal Directive: Segregation and Professional Management
The universally mandated and safest method for the disposal of 4-Ethoxy-3-isopropylbenzaldehyde is to engage a licensed and approved waste disposal company.[1][2][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2] Local, state, and federal regulations govern hazardous waste disposal, and adherence is mandatory.[2][6]
The following sections detail the step-by-step procedures for safely accumulating and preparing this chemical for collection by a professional service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Ethoxy-3-isopropylbenzaldehyde for any purpose, including disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, approved respiratory protection for organic vapors should be used.[3]
Data Summary: 4-Ethoxy-3-isopropylbenzaldehyde Safety & Disposal
| Parameter | Guideline | Source(s) |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation, Harmful to aquatic life. | [2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][5] |
| PPE Requirements | Protective gloves, chemical safety goggles/face shield, lab coat. Handle in a well-ventilated area or fume hood. | [2][5] |
| Storage for Disposal | Keep in a suitable, tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1][5] |
| Spill Cleanup | Absorb with inert material (sand, silica gel, Chemizorb®). Do not use combustible materials like sawdust. | [4][7] |
Experimental Workflow: Waste Accumulation and Disposal
This section provides the step-by-step methodology for the safe collection and storage of 4-Ethoxy-3-isopropylbenzaldehyde waste pending professional disposal.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Identify a location in the lab where waste will be collected. This area must be at or near the point of generation.
-
Ensure the SAA is under the direct control of the laboratory personnel generating the waste.
-
The SAA must have secondary containment to capture any potential leaks from the waste container.
Step 2: Prepare the Waste Container
-
Select a container made of a compatible material (e.g., glass or a suitable plastic like polyethylene). Ensure the container is in good condition with a tightly sealing lid.
-
Leave chemicals in their original containers if possible. If transferring, ensure the new container is appropriate.
-
Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Ethoxy-3-isopropylbenzaldehyde" (no abbreviations).
-
A clear statement of the associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard").
-
Step 3: Waste Collection Protocol
-
Liquid Waste: Carefully pour the waste 4-Ethoxy-3-isopropylbenzaldehyde into the labeled hazardous waste container using a funnel.
-
Solid Waste (Contaminated Debris): Place any contaminated items (e.g., pipette tips, gloves, absorbent pads) into a separate, clearly labeled solid hazardous waste container. Do not mix liquid and solid waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Container Management:
-
Keep the waste container tightly closed at all times, except when adding waste.[1]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Store the container in the designated SAA, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][4]
-
Step 4: Arranging for Final Disposal
-
Once the container is full, or if the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
They will provide guidance on the final steps and transport the waste to a central accumulation area for shipment to a licensed disposal facility.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of 4-Ethoxy-3-isopropylbenzaldehyde waste.
Caption: Decision workflow for handling and disposal of 4-Ethoxy-3-isopropylbenzaldehyde waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Ensure Immediate Safety: Alert personnel in the area and remove all sources of ignition.[1][7] Ensure adequate ventilation.
-
Assess the Spill: For small spills, proceed with cleanup if you are trained and have the appropriate materials. For large spills, evacuate the area and contact your institution's emergency response team.
-
Contain and Absorb:
-
For liquid spills, use an inert, non-combustible absorbent material such as sand, silica gel, acid binder, or commercial sorbents.[4] Do not use combustible materials like sawdust.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal as solid hazardous waste.[7]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Dispose: The container with the cleanup debris must be handled as hazardous waste and disposed of according to the protocol described above.[2]
By adhering to these systematic procedures, you ensure that the disposal of 4-Ethoxy-3-isopropylbenzaldehyde is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
References
-
4-Ethoxybenzaldehyde Safety Data Sheet. (N.D.). MetaSci Inc.[Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.[Link]
-
Focus on: Treatment by Aldehyde Deactivation. (N.D.). Washington State Department of Ecology.[Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (N.D.). EPFL.[Link]
-
Aldehyde Disposal. (N.D.). StatLab.[Link]
-
Benzaldehyde Safety Data Sheet. (N.D.). Techno PharmChem.[Link]
-
Chemical Disposal Procedures. (N.D.). University of Wisconsin–Madison.[Link]
-
RCRA Hazardous Waste Drugs. (N.D.). PharmWaste Technologies, Inc.[Link]
Sources
A Researcher's Guide to the Safe Handling of 4-Ethoxy-3-isopropylbenzaldehyde
The guidance herein is derived from an analysis of safety data for closely related compounds, including 4-Ethoxybenzaldehyde and 4-Isopropylbenzaldehyde.[1][2][3][4][5] This approach is predicated on the understanding that the functional groups present—an aldehyde, an ethoxy group, and an isopropyl group attached to a benzene ring—collectively inform the toxicological and reactivity profile of the molecule.
Hazard Profile and Core Safety Directives
Based on analogous compounds, 4-Ethoxy-3-isopropylbenzaldehyde is anticipated to present the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Combustibility: May be a combustible liquid.[4]
These potential hazards necessitate a stringent adherence to prescribed safety protocols to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 4-Ethoxy-3-isopropylbenzaldehyde. The following table summarizes the recommended PPE, and the subsequent sections elaborate on the rationale behind each choice.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[6] | Aromatic aldehydes can cause serious eye irritation.[3][5] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact, which can lead to irritation.[3][5] It is crucial to select gloves with appropriate chemical resistance and to change them immediately if they become contaminated. |
| Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is also advised. | Protects the skin and personal clothing from accidental spills. Lab coats should be buttoned and made of a suitable material. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of vapors, which may cause respiratory irritation.[3] For situations where engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following diagram and procedural steps outline a self-validating system for the safe handling of 4-Ethoxy-3-isopropylbenzaldehyde, from initial preparation to final disposal.
Operational Plan
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the safety data for analogous compounds like 4-Ethoxybenzaldehyde and 4-Isopropylbenzaldehyde.[1][2][3][4][5]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[6]
-
Engineering Controls: Ensure you are working in a well-ventilated area. For most manipulations, a certified chemical fume hood is the most appropriate engineering control.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment before introducing 4-Ethoxy-3-isopropylbenzaldehyde to the workspace.
-
-
Handling:
-
Dispensing: When dispensing the compound, do so carefully to avoid splashing or creating aerosols. Use a properly calibrated pipette or a spatula for solids.
-
Heating: If heating is required, be mindful that this is a combustible liquid.[4] Use a heating mantle or a sand bath with a temperature controller. Avoid open flames.
-
Transport: When moving the compound within the laboratory, ensure it is in a sealed and clearly labeled container. For added security, use a secondary container.
-
-
Cleanup and Decontamination:
-
Work Area: Upon completion of your work, decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with 4-Ethoxy-3-isopropylbenzaldehyde, including excess compound, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3][8] Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not pour this chemical down the drain.[9]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
By adhering to these guidelines, you can confidently and safely incorporate 4-Ethoxy-3-isopropylbenzaldehyde into your research endeavors. A steadfast commitment to safety is the bedrock of scientific advancement.
References
Sources
- 1. klamathcc.edu [klamathcc.edu]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. uah.edu [uah.edu]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
